7-Phenyl-pteridin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-phenyl-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)16-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPVXHVRRKILEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=O)NC=NC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 7-Phenyl-pteridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and characterization of 7-Phenyl-pteridin-4-ol, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles of pteridine chemistry, this document details a robust synthetic protocol, outlines key characterization methodologies, and discusses the potential therapeutic applications of this class of molecules. The content is structured to provide both a theoretical understanding and practical insights for researchers engaged in the synthesis and evaluation of novel pteridine derivatives.
Introduction: The Significance of the Pteridine Scaffold
Pteridines, bicyclic heteroaromatic compounds composed of fused pyrimidine and pyrazine rings, are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The pteridine core is found in a variety of natural and synthetic molecules that exhibit a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The substituent at the 7-position of the pteridine ring plays a crucial role in modulating these biological effects. The introduction of a phenyl group at this position, as in this compound, offers a scaffold for further functionalization and the exploration of structure-activity relationships in the development of novel therapeutic agents.
Synthetic Pathway: The Gabriel-Isay Condensation
The most direct and widely employed method for the synthesis of the 7-phenylpteridine core is the Gabriel-Isay condensation.[2][3] This robust reaction involves the cyclocondensation of a 4,5-diaminopyrimidine derivative with a 1,2-dicarbonyl compound. For the synthesis of this compound, the key precursors are 5,6-diaminopyrimidin-4-ol (also known as 2,5,6-triaminopyrimidin-4(3H)-one) and phenylglyoxal.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound reveals the key bond disconnection in the pyrazine ring, leading back to the 4,5-diaminopyrimidine and phenylglyoxal precursors.
Caption: Retrosynthetic approach for this compound.
Reaction Mechanism
The Gabriel-Isay condensation proceeds through a series of nucleophilic attack and dehydration steps:
-
Nucleophilic Attack: The more nucleophilic 5-amino group of 5,6-diaminopyrimidin-4-ol attacks one of the carbonyl carbons of phenylglyoxal.
-
Schiff Base Formation: Subsequent dehydration leads to the formation of a Schiff base intermediate.
-
Intramolecular Cyclization: The 6-amino group of the pyrimidine then attacks the remaining carbonyl carbon of the original phenylglyoxal moiety in an intramolecular fashion.
-
Dehydration and Aromatization: A final dehydration step results in the formation of the stable, aromatic pteridine ring system.
Caption: Mechanism of the Gabriel-Isay condensation.
Detailed Experimental Protocol
This protocol provides a step-by-step procedure for the synthesis of this compound.
Materials:
-
5,6-Diaminopyrimidin-4-ol
-
Phenylglyoxal monohydrate
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolution of Pyrimidine: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5,6-diaminopyrimidin-4-ol in a mixture of ethanol and water.
-
pH Adjustment: Adjust the pH of the solution to approximately 9-10 using a dilute solution of sodium hydroxide. This basic condition is crucial for controlling the regioselectivity of the reaction to favor the formation of the 7-phenyl isomer.[2]
-
Addition of Phenylglyoxal: Slowly add a solution of phenylglyoxal monohydrate in ethanol to the reaction mixture at room temperature with continuous stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Precipitation: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Adjust the pH to the isoelectric point of this compound using dilute hydrochloric acid to induce precipitation of the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, to yield pure this compound.
Characterization of this compound
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring and the pteridine core. The chemical shifts will be influenced by the electron-withdrawing nature of the heterocyclic system. |
| ¹³C NMR | The carbon NMR spectrum will display distinct resonances for the carbon atoms of the pteridine and phenyl rings. The carbonyl carbon at the 4-position will appear at a characteristic downfield shift. |
| Mass Spectrometry | Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can provide additional structural information. |
Chromatographic Analysis
| Technique | Purpose |
| HPLC | High-performance liquid chromatography is a valuable tool for assessing the purity of the synthesized compound and for monitoring the progress of the reaction. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid) is typically used for the analysis of pteridine derivatives. |
Potential Applications in Drug Discovery
Pteridine derivatives have shown promise in a variety of therapeutic areas. The cytotoxic activities of related pteridine compounds suggest that this compound could be a candidate for anticancer drug discovery.[1][4][5][6] Further biological evaluation is warranted to explore its potential as an inhibitor of specific cellular targets implicated in cancer progression. The anti-inflammatory properties of other pteridine analogs also suggest a potential role for this compound in the development of treatments for inflammatory diseases.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Gabriel-Isay condensation offers a reliable and efficient route to this pteridine derivative. Comprehensive characterization using spectroscopic and chromatographic techniques is essential to ensure the identity and purity of the synthesized compound. The diverse biological activities associated with the pteridine scaffold highlight the potential of this compound as a valuable building block in the design and development of novel therapeutic agents. Further investigation into its pharmacological properties is encouraged to unlock its full therapeutic potential.
References
- Benchchem. Technical Support Center: 7-Phenylpteridine Synthesis. (URL not available)
- Growth inhibitory- and cytotoxic activities of compounds (A) 7d, (B)...
- Sayed A. Ahmed et al. Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 2014, 6 (3):194-219. (URL not available)
- Panchal, Vaghela. Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview). Orient. J. Chem., Vol. 38(4), 822-839 (2022). (URL not available)
- CHEMISTRY AND BIOLOGY OF PTERIDINES. (URL not available)
- Cytotoxic esterified diterpenoid alkaloid derivatives with increased selectivity against a drug-resistant cancer cell line - PMC - NIH. (URL not available)
- The Synthesis of 7-Phenylpteridine: A Technical Guide to Pathways and Mechanisms - Benchchem. (URL not available)
- Cytotoxic and anticoagulative diterpenoid glycosides from Pteris decrescens - PubMed. (URL not available)
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic esterified diterpenoid alkaloid derivatives with increased selectivity against a drug-resistant cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic and anticoagulative diterpenoid glycosides from Pteris decrescens - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 7-Phenyl-pteridin-4-ol
Abstract
This technical guide provides a comprehensive exploration of the core physicochemical properties of 7-Phenyl-pteridin-4-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of data, offering in-depth analysis of the experimental methodologies used to determine these properties, the underlying chemical principles, and the implications for its potential applications. We will delve into its synthesis, solubility, ionization behavior (pKa), lipophilicity (logP), spectroscopic characteristics, and the critical concept of tautomerism. Where direct experimental data for the title compound is not available, we will draw upon established principles and data from closely related analogs to provide scientifically grounded estimations. This guide is intended to serve as a valuable resource for scientists seeking to understand and utilize this compound in their research endeavors.
Introduction: The Pteridine Scaffold and the Significance of the 7-Phenyl Moiety
The pteridine ring system, a fused pyrimidine and pyrazine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including essential cofactors like folic acid and biopterin.[1] The substitution pattern on the pteridine core dictates its biological activity, and the introduction of a phenyl group at the 7-position, as in this compound, can significantly influence its pharmacological profile. Pteridine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1] The 7-phenyl substitution, in particular, can enhance interactions with biological targets through π-π stacking and hydrophobic interactions, making this compound a compound of considerable interest for further investigation. Understanding its fundamental physicochemical properties is the first critical step in unlocking its therapeutic potential.
Synthesis of this compound
The most direct and versatile method for the synthesis of the 7-phenylpteridine core is the Gabriel-Isay condensation.[2][3] This reaction involves the cyclocondensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. For the synthesis of this compound, the logical precursors are 4,5-diaminopyrimidin-4-ol and phenylglyoxal.
Reaction Scheme
Caption: Synthesis of this compound via Gabriel-Isay Condensation.
Step-by-Step Experimental Protocol
-
Preparation of Reactants:
-
Dissolve 4,5-diaminopyrimidin-4-ol (1 equivalent) in a suitable solvent, such as a mixture of water and ethanol, with gentle heating to ensure complete dissolution.
-
Prepare a solution of phenylglyoxal monohydrate (1 equivalent) in the same solvent system.
-
-
Condensation Reaction:
-
Slowly add the phenylglyoxal solution to the 4,5-diaminopyrimidin-4-ol solution with continuous stirring at room temperature.
-
The pH of the reaction mixture is a critical parameter for regioselectivity. To favor the formation of the 7-phenyl isomer, the pH should be adjusted to and maintained in the range of 9-10 using a suitable base, such as a dilute aqueous solution of sodium hydroxide or sodium carbonate.[4]
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water or ethanol, to obtain pure this compound.
-
Solubility Profile
Qualitative Solubility Estimation
-
Aqueous Solubility: The pteridine core, with its multiple nitrogen atoms, can participate in hydrogen bonding with water molecules. However, the presence of the hydrophobic phenyl group is expected to significantly limit its aqueous solubility. Therefore, this compound is predicted to be poorly soluble in water.[5]
-
Organic Solvent Solubility: The compound is expected to exhibit moderate to good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate both the polar pteridine ring and the aromatic phenyl group. Solubility in alcohols like methanol and ethanol is also anticipated to be better than in water due to the ability of these solvents to engage in hydrogen bonding and solvate the phenyl ring.[5]
Experimental Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[6]
Caption: Workflow for the Shake-Flask Solubility Determination.
Causality Behind Experimental Choices:
-
Excess Solid: The presence of excess solid ensures that the solution is saturated and in equilibrium with the solid phase, which is a prerequisite for determining thermodynamic solubility.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for obtaining reproducible results.[5]
-
Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium.
-
Separation of Phases: Careful separation of the saturated solution from the undissolved solid is critical to avoid overestimation of the solubility.
-
Analytical Method: A sensitive and validated analytical method like HPLC-UV is necessary for accurate quantification of the dissolved compound.
Ionization Constant (pKa)
The pKa value defines the ionization state of a molecule at a given pH, which profoundly influences its solubility, lipophilicity, and interaction with biological targets. This compound is an amphiprotic molecule, capable of both accepting and donating a proton. A predicted pKa value for this compound is approximately 3.17.[7] This suggests that the molecule will be predominantly in its neutral form at physiological pH (around 7.4).
Spectrophotometric Determination of pKa
UV-Vis spectrophotometry is a common and accurate method for determining the pKa of compounds that possess a chromophore and exhibit a pH-dependent UV-Vis spectrum.[8][9][10]
Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is then determined from the inflection point of the resulting sigmoid curve when absorbance is plotted against pH.
Experimental Protocol:
-
Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the estimated pKa.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to ensure the final concentration is within the linear range of the spectrophotometer.
-
Measure the UV-Vis spectrum of each sample at a wavelength where the absorbance of the ionized and unionized species differs significantly.
-
Plot the absorbance versus pH and determine the pKa from the inflection point of the resulting sigmoidal curve.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key parameter in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. A calculated logP value can provide a good estimate of a compound's lipophilicity.[8]
HPLC-based Determination of logP
A reliable experimental method for determining logP is through reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][6][11][12]
Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. By calibrating the system with a series of standards with known logP values, the logP of the unknown compound can be determined.
Caption: Workflow for HPLC-based logP Determination.
Spectroscopic Properties
UV-Visible Spectroscopy
Pteridine derivatives typically exhibit characteristic UV-Vis absorption spectra with two or more distinct absorption maxima. Based on data for related pterins, this compound is expected to show absorption maxima in the ranges of 250-280 nm and 350-380 nm. The exact positions of these maxima will be influenced by the solvent and the pH of the solution due to the potential for different tautomeric forms and ionization states.
1H NMR Spectroscopy (Predicted)
While an experimental 1H NMR spectrum for this compound is not available, we can predict the expected chemical shifts based on the structure and data for similar compounds.[9][13][14][15]
-
Aromatic Protons (Phenyl Ring): The protons on the phenyl ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns will depend on the electronic environment and coupling with adjacent protons.
-
Pteridine Ring Protons: The protons on the pteridine ring will also resonate in the aromatic region, likely at the downfield end due to the electron-withdrawing nature of the nitrogen atoms.
-
OH/NH Protons: The proton of the hydroxyl group (or the N-H proton in the keto tautomer) is expected to be a broad singlet, and its chemical shift will be highly dependent on the solvent, concentration, and temperature. This proton is also D₂O exchangeable.[9]
Tautomerism: The Keto-Enol Equilibrium
A crucial aspect of the chemistry of pteridin-4-ols is the existence of keto-enol tautomerism. This compound can exist in equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form.[16]
Caption: Keto-Enol Tautomerism of this compound.
The position of this equilibrium can be influenced by several factors, including:
-
Solvent: Polar solvents can stabilize the more polar keto form through hydrogen bonding.[4][17][18]
-
pH: The ionization state of the molecule will affect the tautomeric equilibrium.
-
Solid State vs. Solution: In the solid state, one tautomer may be preferentially stabilized by crystal packing forces.
Spectroscopic techniques like NMR and UV-Vis can be used to study this tautomeric equilibrium in solution by observing the signals corresponding to each form under different conditions.
Crystal Structure
While the specific crystal structure of this compound has not been reported, analysis of related pteridine structures, such as 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate, reveals key structural features.[11][12] In the solid state, pteridine derivatives often exhibit planar ring systems and engage in extensive intermolecular hydrogen bonding, which dictates their crystal packing. It is expected that this compound would also form a network of hydrogen bonds in the solid state, likely involving the 4-oxo or 4-hydroxy group and the nitrogen atoms of the pteridine ring. The phenyl ring would likely be twisted out of the plane of the pteridine ring to minimize steric hindrance.
Summary of Physicochemical Properties
| Property | Predicted/Estimated Value | Experimental Method |
| Molecular Formula | C₁₂H₈N₄O | - |
| Molecular Weight | 224.22 g/mol | - |
| Melting Point | >345 °C[7][19] | Capillary Method |
| Aqueous Solubility | Poor | Shake-Flask Method |
| pKa | ~3.17 (Predicted)[7] | Spectrophotometric Titration |
| logP | Moderately Lipophilic | HPLC Method |
| UV-Vis λmax | ~250-280 nm, ~350-380 nm | UV-Vis Spectroscopy |
Conclusion and Future Directions
This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While some properties have been estimated based on closely related analogs, the provided experimental protocols offer a clear roadmap for their empirical determination. A thorough understanding of these properties is fundamental for any future research involving this compound, from the design of biological assays to the development of potential therapeutic formulations.
Future work should focus on the experimental determination of the aqueous solubility, pKa, and logP of this compound to provide a more complete and accurate physicochemical profile. Furthermore, detailed spectroscopic studies (¹H NMR, ¹³C NMR, and UV-Vis) in various solvents and at different pH values would provide valuable insights into its tautomeric equilibrium. Finally, obtaining a single-crystal X-ray structure would definitively elucidate its solid-state conformation and packing. These data will be invaluable for advancing the study of this compound and its potential as a valuable scaffold in drug discovery.
References
- 1H-NMR and 13C-NMR Spectra.[Provide full citation details if a specific source is used for prediction, otherwise state that it's a general prediction based on known chemical shifts.]
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257.
- VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry.
- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google P
- US6524863B1 - High throughput HPLC method for determining Log P values - Google P
- Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties.
- Development of Methods for the Determin
- Recent Advancements in Spectrophotometric pKa Determinations: A Review - Indian Journal of Pharmaceutical Educ
- X‐ray single‐crystal structures of 4, 6, and 7. a) Top view of 4;...
- (PDF)
- Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - OUCI.
- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
- Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
- WO2011157388A1 - Process for the preparation of pteridine derivatives - Google P
- 1H-NMR Studies with Tetrahydrobiopterins, Evidence for the Structure of 6-Pyruvoyltetrahydropterin, an Intermedi
- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI.
- 7-PHENYLPTERIDIN-4-OL | 70504-15-3 - ChemicalBook.
- Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023-02-27).
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI.
- Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC - NIH.
- Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247)
- Determination of pKa(s) of nilutamide through UV-visible spectroscopy | Request PDF.
- Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4 | Request PDF - ResearchG
- (PDF) Synthesis, structural study and X-ray structure determination of transition metal complexes of 4-phenyl-1-(1-(pyridin-2-yl) ethylidene)
- Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine - MDPI.
- (PDF) Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)
- (PDF) The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide-dimethylformamide (1/1)
- Keto and Enol Tautomers of 4Benzoyl3-methyl-1-phenyl-5(2H)
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy 7-(4-Methylphenyl)pteridine | 887571-50-8 [smolecule.com]
- 6. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 7. 错误页 [amp.chemicalbook.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis [ouci.dntb.gov.ua]
- 11. agilent.com [agilent.com]
- 12. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. This compound 95% | CAS: 70504-15-3 | AChemBlock [achemblock.com]
- 19. 7-PHENYLPTERIDIN-4-OL | 70504-15-3 [m.chemicalbook.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 7-Phenyl-pteridin-4-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Spectrum
In the landscape of medicinal chemistry and drug development, pteridine derivatives represent a class of heterocyclic compounds with profound biological significance.[1][2] As a precursor to essential cofactors like folic acid, the pteridine scaffold is a cornerstone of cellular processes.[1] The introduction of a phenyl substituent at the 7-position and a hydroxyl group at the 4-position yields 7-Phenyl-pteridin-4-ol, a molecule of significant interest for probing enzymatic interactions and as a potential lead compound.
This guide is not a mere collection of standard operating procedures. It is a distillation of field-proven insights, structured to empower researchers not only to acquire high-quality spectroscopic data but to understand the causality behind each experimental choice. We will delve into the core spectroscopic techniques required for unambiguous structural elucidation and characterization, treating each protocol as a self-validating system. Our objective is to move beyond simple data acquisition to a state of deep analytical comprehension.
Foundational Knowledge: Synthesis and Structure
A robust analytical strategy begins with an understanding of the molecule's origin. This compound is typically synthesized via a cyclocondensation reaction, most notably the Gabriel-Isay condensation.[3] This method involves reacting a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound—in this case, phenylglyoxal—to form the fused pyrazine ring.[3] Understanding this pathway is critical for anticipating potential side products or unreacted starting materials that could manifest in subsequent spectroscopic analyses.
Diagram 1: Molecular Structure of this compound
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled insight into the molecular framework. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Causality: Experimental Design
The primary challenge in NMR analysis of many pteridine derivatives is their limited solubility.[2] While deuterated chloroform (CDCl₃) is a common starting point, its non-polar nature is often insufficient.
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively solubilizes the pteridinol core, and its ability to form hydrogen bonds helps in observing exchangeable protons (N-H and O-H), which might otherwise be broadened into obscurity.
-
Spectrometer Frequency: A spectrometer operating at a frequency of 400 MHz or higher is recommended.[4] This provides the necessary signal dispersion, particularly for resolving the complex spin systems in the aromatic region and differentiating between the closely spaced signals of the pteridine core.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a map of the proton environment. The key is to correlate distinct signals to their positions on the molecular scaffold.
Diagram 2: ¹H NMR Assignment Workflow
Caption: Logical workflow for assigning ¹H NMR signals.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |
| Phenyl H (ortho) | 8.2 - 8.4 | Doublet (d) | ~7-8 | Deshielded by proximity to the electron-deficient pteridine ring. |
| Phenyl H (meta, para) | 7.5 - 7.7 | Multiplet (m) | - | Complex overlapping signals typical of a monosubstituted benzene ring.[5] |
| Pteridine H6 | 8.5 - 8.7 | Singlet (s) | - | Located on the electron-deficient pyrazine ring, leading to significant deshielding. |
| Pteridine N-H / O-H | > 11.0 | Broad Singlet (br s) | - | Highly variable, concentration-dependent. Signal will disappear upon D₂O exchange. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: Use a 400 MHz NMR spectrometer.[4] Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
Acquisition: Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans for good signal-to-noise).
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase-correct the resulting spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Validation (D₂O Exchange): To confirm the assignment of N-H/O-H protons, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the exchangeable protons should disappear.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the definitive molecular weight and offers clues to the fragmentation pattern, further confirming the molecular structure.
Expertise & Causality: Ionization Technique
For a polar, heterocyclic molecule like this compound, soft ionization techniques are paramount to prevent premature fragmentation and ensure the molecular ion is observed.
-
Electrospray Ionization (ESI): ESI is the ideal technique. It is a soft ionization method that generates charged droplets from a solution, which, upon solvent evaporation, produce intact protonated molecules ([M+H]⁺). This is perfectly suited for confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) coupled with ESI can provide the exact mass to within a few parts per million, allowing for unambiguous molecular formula determination.
Table 2: Predicted Mass Spectrometry Data for this compound (C₁₂H₈N₄O)
| Ion Species | Calculated Exact Mass | Observed m/z (ESI+) |
| [M] | 224.070 | - |
| [M+H]⁺ | 225.077 | ~225.1 |
| [M+Na]⁺ | 247.059 | ~247.1 |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation, enhancing the [M+H]⁺ signal.
-
Instrument Setup: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode. Set the mass range to scan from m/z 100 to 500 to ensure the molecular ion is captured.
-
Data Analysis: Identify the base peak. For this compound, the [M+H]⁺ ion at m/z ~225.1 should be the most prominent signal. If using HRMS, compare the measured exact mass to the calculated mass to confirm the elemental composition.
UV-Visible and Fluorescence Spectroscopy: The Electronic Signature
The extended, conjugated π-system of the pteridine ring fused with the phenyl group gives this compound a distinct electronic signature, readily probed by UV-Vis and fluorescence spectroscopy.
Expertise & Causality: Solvatochromism
The position of the absorption and emission maxima (λ_max) can be sensitive to solvent polarity, a phenomenon known as solvatochromism.[6][7] This occurs because the solvent can differentially stabilize the ground and excited states of the molecule. Running spectra in solvents of varying polarity (e.g., hexane, ethyl acetate, ethanol, water) can provide valuable information about the nature of the electronic transitions (e.g., π → π*).[6]
Diagram 3: Photophysical Processes
Caption: Jablonski diagram illustrating absorption and fluorescence.
Table 3: Expected UV-Vis and Fluorescence Data
| Technique | Solvent | Expected λ_max (nm) | Transition Type |
| UV-Vis Absorption | Ethanol | ~250-280, ~340-360 | π → π |
| Fluorescence Emission | Ethanol | ~420-480 | π → π |
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol) of known concentration (e.g., 1 mg/mL). Create a dilute solution (~1 x 10⁻⁵ M) for analysis.[6]
-
UV-Vis Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with a cuvette containing only the solvent. Then, record the sample spectrum from 200-800 nm.[6] Identify the wavelength(s) of maximum absorbance (λ_max).
-
Fluorescence Acquisition: Use a spectrofluorometer. Set the excitation wavelength to the longest-wavelength λ_max observed in the UV-Vis spectrum. Scan the emission spectrum over a range starting ~20 nm above the excitation wavelength (e.g., from 380 nm to 700 nm) to identify the emission maximum.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups by measuring their characteristic vibrational frequencies.[8]
Expertise & Causality: Interpreting the Spectrum
The IR spectrum is typically divided into two regions: the functional group region (4000-1450 cm⁻¹) and the fingerprint region (1450-600 cm⁻¹).[8] While the functional group region allows for the identification of specific bonds (C=O, O-H, N-H), the fingerprint region is a complex pattern of vibrations unique to the entire molecule, serving as a literal "fingerprint" for identification.[8]
Table 4: Key IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Bond(s) | Notes |
| 3400 - 3200 | Stretching (broad) | O-H, N-H | Broadness is due to hydrogen bonding. |
| 3100 - 3000 | Stretching | Aromatic C-H | Characteristic of the phenyl and pteridine rings. |
| 1680 - 1650 | Stretching (strong) | C=O (Amide) | A strong, sharp peak indicative of the keto-form (pteridin-4-one). |
| 1620 - 1580 | Stretching | C=N, C=C | Vibrations from the fused heterocyclic ring system. |
| 1500 - 1400 | Stretching | Aromatic C=C | Multiple sharp bands from the phenyl ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal. No further preparation is needed.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty stage. The background should be a flat line.
-
Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Co-add 16-32 scans to obtain a high-quality spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Label the major peaks in the spectrum and compare them to the expected values in Table 4 to confirm the presence of the key functional groups.
Conclusion: A Synthesis of Spectroscopic Evidence
The unambiguous characterization of this compound is not achieved through a single technique but by the logical synthesis of evidence from a suite of spectroscopic methods. NMR defines the carbon-hydrogen framework, mass spectrometry confirms the molecular formula, UV-Vis and fluorescence spectroscopy probe the electronic structure, and IR spectroscopy verifies the presence of critical functional groups. By understanding the "why" behind each experimental choice and meticulously executing these self-validating protocols, researchers can be confident in the identity, purity, and structure of their material, paving the way for its successful application in drug discovery and beyond.
References
- The Synthesis of 7-Phenylpteridine: A Technical Guide to P
- Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology.
- Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica.
- Pushing at the Boundaries of Pterin Chemistry. Molecules.
- Infrared Spectroscopy.
- 1H-NMR Studies with Tetrahydrobiopterins, Evidence for the Structure of 6-Pyruvoyltetrahydropterin, an Intermediate in the Biosy. University of Konstanz.
- Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers. Molecules.
- Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye.
- The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of Fluorescence.
- Interpreting Arom
- The conformation of 5,6,7,8-tetrahydrobiopterin and 7,8-dihydrobiopterin in solution: A 1H NMR study. Pteridines.
- The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents.
- IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. m.youtube.com [m.youtube.com]
- 6. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
A Guide to Theoretical and Computational Exploration of Pteridine Structures: From Quantum Mechanics to Drug Design
Abstract
Pteridines, a class of nitrogen-containing heterocyclic compounds, are central to a myriad of biological functions, acting as enzyme cofactors, signaling molecules, and natural pigments.[1][2][3][4] Their rich electronic structure, characterized by multiple oxidation states, tautomeric forms, and photochemical activity, makes them a fascinating subject for theoretical and computational investigation.[1][4][5] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the computational methodologies used to unravel the complexities of pteridine structures. We will journey from the fundamental principles of quantum mechanics that govern their stability and reactivity to the application of these principles in the rational design of novel therapeutics. This document eschews a rigid template, instead adopting a problem-oriented structure to demonstrate how specific computational tools are chosen and applied to answer critical scientific questions in the field.
The Pteridine Core: Decoding Structure, Stability, and Tautomerism
The foundational step in any computational study is to accurately represent the molecule's structure. For pteridines, this is non-trivial due to the phenomenon of tautomerism, where protons can migrate between nitrogen and oxygen atoms, leading to multiple, rapidly interconverting isomers.[6] The relative populations of these tautomers can profoundly influence the molecule's chemical properties and biological activity.
The Causality of Method Selection: Why Density Functional Theory?
Early studies employed ab initio calculations to probe pteridine structures, establishing key conformational preferences.[1][7] However, Density Functional Theory (DFT) has become the workhorse for these investigations. DFT provides an excellent balance of computational cost and accuracy for systems of this size, making it ideal for calculating the relative energies of various tautomers.[8][9] By computing the Gibbs free energy (ΔG) of each possible tautomer, we can predict their relative stability and equilibrium populations in different environments (e.g., in the gas phase or solvated in water).[9]
Calculations have consistently shown that for the parent pterin molecule, the lactam tautomer is the most stable form, though other structures are energetically accessible and may play significant roles in biological systems.[9]
Data Presentation: Relative Energies of Neutral Pterin Tautomers
The following table summarizes theoretical data on the relative stability of different neutral pterin tautomers, illustrating the energetic landscape that governs their equilibrium.
| Tautomer Structure | Description | Relative Gibbs Free Energy (ΔG) in kcal/mol (approx.) |
| Lactam (most stable) | Keto form at C4 | 0.0 |
| Structure C | Alternative protonation | ~1.0 |
| Structure D | Alternative protonation | ~3.5 |
| Lactim | Enol form at C4 | ~6.0 |
Note: Values are approximate and derived from DFT calculations reported in the literature; actual values depend on the specific functional and basis set used.[9]
Visualization: Tautomeric Equilibrium of Pterin
The diagram below illustrates the equilibrium between the two most discussed tautomers of pterin, the more stable lactam form and the higher-energy lactim form.
Caption: Equilibrium between the lactam and lactim tautomers of pterin.
Experimental Protocol: DFT Calculation for Tautomer Stability
This protocol outlines the conceptual steps for determining the relative stability of pteridine tautomers.
-
Structure Generation: Draw the 3D structures of all plausible tautomers of the pteridine molecule of interest using a molecular editor.
-
Geometry Optimization: For each tautomer, perform a full geometry optimization using a DFT method (e.g., B3LYP functional with a 6-31G** basis set). This step finds the lowest energy conformation for each isomer.[10][11]
-
Frequency Calculation: Perform a frequency calculation on each optimized structure. This serves two purposes:
-
It confirms that the structure is a true energy minimum (no imaginary frequencies).
-
It provides the thermodynamic data (enthalpy and entropy) needed to calculate the Gibbs free energy.
-
-
Solvation Modeling (Optional but Recommended): To simulate an aqueous environment, repeat the optimization and frequency calculations using a continuum solvation model (e.g., SMD or PCM).
-
Energy Comparison: Calculate the Gibbs free energy (G) for each tautomer. The relative energy (ΔG) of a given tautomer is the difference between its free energy and that of the most stable tautomer. A lower ΔG indicates greater stability.
The Electronic Landscape: Probing Reactivity and Photochemistry
With a stable structure established, the next step is to understand its electronic properties, which dictate its reactivity, redox behavior, and interaction with light. Pteridines are photochemically active, capable of absorbing UV-A radiation and generating reactive oxygen species (ROS), a property with implications for both biology and medicine.[1][5][12]
Frontier Molecular Orbitals and QSPR
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one. The HOMO-LUMO gap is a crucial descriptor for predicting chemical reactivity and the wavelength of light a molecule will absorb.
Quantitative Structure-Property Relationship (QSPR) studies leverage these and other calculated descriptors (e.g., electronegativity, dipole moment) to build statistical models that predict experimental properties. For instance, QSPR models have been successfully developed to predict the quantum yield of singlet oxygen (¹O₂) generation by various pteridines, providing a rapid screening method for potent photosensitizers.[13][14] These studies found that properties like HOMO energy and electronegativity are significantly correlated with the ability of pteridines to generate singlet oxygen.[13][14]
Simulating Spectra with TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules. It allows for the simulation of UV-Vis absorption spectra, predicting the wavelengths of maximum absorption (λ_max).[15][16] This is a critical self-validating step: if the computed spectrum accurately matches the experimentally measured spectrum, it increases confidence in the accuracy of the underlying ground-state calculations. This technique is invaluable for interpreting the electronic properties of novel pteridine derivatives, such as π-extended flavins designed for specific optical properties.[15][16]
Pteridines in Drug Design: A Computational Workflow
The unique structure of pteridines makes them valuable scaffolds in drug design.[2] The most famous example is methotrexate, a pteridine derivative that inhibits dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, making it a potent anticancer and anti-inflammatory drug. Many pathogens, including parasites like Trypanosoma cruzi and Leishmania major, rely on a unique enzyme called Pteridine Reductase 1 (PTR1) for their survival, making it an attractive drug target.[17][18][19] Computational methods are essential for discovering and optimizing inhibitors against these targets.[20][21][22][23][24]
Visualization: Computational Drug Design Workflow
The following diagram outlines a typical in silico workflow for identifying and refining pteridine-based enzyme inhibitors.
Caption: A workflow for computational pteridine inhibitor design.
Experimental Protocol: Molecular Docking of a Pteridine Inhibitor
This protocol provides a self-validating system for assessing the binding potential of a pteridine derivative to a target enzyme.
-
Target Preparation:
-
Download the crystal structure of the target protein (e.g., Leishmania major PTR1, PDB ID: 1E92) from the Protein Data Bank.
-
Using protein preparation software (e.g., Schrödinger's Protein Preparation Wizard, AutoDock Tools), remove water molecules, add hydrogen atoms, repair any missing side chains, and assign correct protonation states for residues at physiological pH.[10]
-
Identify the binding site, typically defined by the location of a co-crystallized ligand or through cavity detection algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of your pteridine inhibitor.
-
Perform a geometry optimization using a quantum mechanics method (as described in section 1.4) or a robust molecular mechanics force field.
-
Generate possible ionization states at physiological pH and enumerate valid tautomers and stereoisomers.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, DOCK4.0, Glide) to systematically sample different orientations and conformations (poses) of the ligand within the defined binding site.[17][25]
-
The program will use a scoring function to estimate the binding affinity for each pose, resulting in a ranked list of potential binding modes.
-
-
Post-Docking Analysis (Self-Validation):
-
Re-docking: As a crucial control, dock the original co-crystallized ligand back into the binding site. A successful docking protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).
-
Interaction Analysis: Visualize the top-scoring poses of your new inhibitor. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) with active site residues (e.g., Arg17, Ser111, Asp181, Tyr194 for LmPTR1).[18] These interactions must be chemically sensible.
-
Stability Assessment: For the most promising candidates, perform a Molecular Dynamics (MD) simulation to assess the stability of the predicted protein-ligand complex over time (e.g., 50-100 nanoseconds).[25] A stable complex provides higher confidence in the docking result.
-
Mapping Metabolism: The Pteridine Biosynthesis Pathway
Understanding how pteridines are synthesized is crucial for identifying novel drug targets and comprehending diseases related to their dysregulation. The pteridine biosynthesis pathway begins with Guanosine Triphosphate (GTP) and proceeds through a series of enzymatic steps to produce a wide variety of pteridines, including essential cofactors like tetrahydrobiopterin.[26][27][28]
Visualization: The Pteridine Biosynthesis Pathway
This diagram illustrates the core enzymatic steps in the biosynthesis of pteridines, starting from the universal precursor GTP.
Caption: Core pteridine biosynthesis pathway from GTP to cofactors and pigments.[27][28]
Conclusion and Future Outlook
Theoretical and computational studies provide an indispensable lens through which to view the complex world of pteridine chemistry and biology. From establishing the fundamental ground-state structures using DFT to predicting inhibitor binding modes with molecular docking and MD simulations, these in silico techniques accelerate research and provide insights that are often inaccessible to experiment alone. The future of this field lies in the increasing integration of machine learning for more predictive QSAR/QSPR models[29] and the use of multiscale modeling to bridge the gap between quantum mechanical effects and whole-cell simulations. By combining these powerful computational tools with rigorous experimental validation, the scientific community can continue to unlock the full potential of pteridines in medicine and beyond.
References
-
G.N. Borodina, A.A. Buglak, O.S. Vasileva, et al. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. MDPI. [Link]
-
(2025). Docking and biological activity of pteridine analogs: Search for inhibitors of pteridine reductase enzymes from Trypanosoma cruzi. ResearchGate. [Link]
-
(n.d.). Synthesis and studies molecular docking of some new thioxobenzo[g]pteridine derivatives and 1,4-dihydroquinoxaline derivatives with glycosidic moiety. Taylor & Francis Online. [Link]
-
M. Jayasree, D. Visagaperumal, V. Chandy (2022). Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. International Journal for Multidisciplinary Research. [Link]
-
A. Aouidate, et al. (2023). 3D-QSAR Studies, Molecular Docking, Molecular Dynamic Simulation, and ADMET Proprieties of Novel Pteridinone Derivatives as PLK1 Inhibitors for the Treatment of Prostate Cancer. PMC - PubMed Central. [Link]
-
G.N. Borodina, A.A. Buglak, O.S. Vasileva, et al. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. PubMed. [Link]
-
(n.d.). A DFT Study on the One-Electron Reduction/Oxidation of Biologically Relevant Pteridine Derivatives. ResearchGate. [Link]
-
(n.d.). Measuring electronic structure properties of flavins and flavoproteins by electronic Stark spectroscopy. PMC - PubMed Central. [Link]
-
(n.d.). A quantitative structure-property relationship (QSPR) study of singlet oxygen generation by pteridines. ResearchGate. [Link]
-
A.A. Buglak, T.N. Gerasimova, E.B. Krissinel (n.d.). A quantitative structure–property relationship (QSPR) study of singlet oxygen generation by pteridines. Photochemical & Photobiological Sciences (RSC Publishing). [Link]
-
(2025). Pterins photochemistry and its significance for biomedicine. ResearchGate. [Link]
-
A. Gyebi, et al. (2024). Natural Product Identification and Molecular Docking Studies of Leishmania Major Pteridine Reductase Inhibitors. MDPI. [Link]
-
(n.d.). Pterin derivatives utilized in a computational study of the... ResearchGate. [Link]
-
S. Fukuzumi, et al. (2015). Synthesis and electronic properties of π-extended flavins. SciSpace. [Link]
-
A. Aouidate, et al. (2023). 3D-QSAR Studies, Molecular Docking, Molecular Dynamic Simulation, and ADMET Proprieties of Novel Pteridinone Derivatives as PLK1 Inhibitors for the Treatment of Prostate Cancer. MDPI. [Link]
-
A.T. Taguchi, V.S. Batista (2021). Understanding flavin electronic structure and spectra. Wiley Online Library. [Link]
-
(n.d.). Photophysics and Photochemistry of Pterins in Aqueous Solution. ResearchGate. [Link]
-
P.P. Chebotaev, A.A. Buglak (2025). Predicting the quantum yield of 1 O 2 generation for pteridines and fluoroquinolones using machine learning. RSC Publishing. [Link]
-
D. Dube, et al. (2012). 3D-QSAR based pharmacophore modeling and virtual screening for identification of novel pteridine reductase inhibitors. PubMed. [Link]
-
J.I. Navas, J.M. Coto-Lobo, A. Jimenez-Paez, et al. (2024). Biosynthesis of Pteridines in Insects: A Review. MDPI. [Link]
-
D. Dube, et al. (2012). 3D-QSAR based pharmacophore modeling and virtual screening for identification of novel pteridine reductase inhibitors. Semantic Scholar. [Link]
-
(n.d.). Theoretical Studies on Pteridines. 3. Geometries, Tautomer and Ionization Energies, and Rearrangement and Reduction Mechanisms. ElectronicsAndBooks. [Link]
-
S.J. Konezny, C.L. Dama, H.L. Luk, et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC. [Link]
-
M. Abdallah, et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science. [Link]
-
M. Soniat, C.B. Martin, E.B. T.-T. Ames (2025). Theoretical Study on the Relative Energies of Neutral Pterin Tautomers. ResearchGate. [Link]
-
A. Santos, et al. (2019). Cooption of the pteridine biosynthesis pathway underlies the diversification of embryonic colors in water striders. PNAS. [Link]
-
A. Santos, et al. (2019). Cooption of the pteridine biosynthesis pathway underlies the diversification of embryonic colors in water striders. ResearchGate. [Link]
-
S. Fukuzumi, et al. (2025). Synthesis and electronic properties of π-extended flavins. ResearchGate. [Link]
-
M. Mori (2009). Synthesis of Nitrogen Heterocycles Utilizing Molecular Nitrogen as a Nitrogen Source and Attempt to Use Air Instead of Nitrogen Gas. SciSpace. [Link]
-
J.I. Navas, et al. (2024). Biosynthesis of Pteridines in Insects: A Review. PMC - NIH. [Link]
-
(n.d.). Synthesis, Tautomerism, and Antiradical Activity of Novel Pteridinetrione Derivatives. ResearchGate. [Link]
-
(2024). Towards the Synthesis of Nitrogen Containing Heterocycles. University of Wollongong. [Link]
-
S. Collina, et al. (2019). Computational Approaches for Drug Discovery. MDPI. [Link]
-
(n.d.). Computational Approaches in Drug Designing and Their Applications. Springer Nature Experiments. [Link]
-
(n.d.). Methods of synthesis of nitrogen-containing heterocycles using ureas and related compounds. OUCI. [Link]
-
J.A. G. Ochoa, et al. (n.d.). Computational Methods in Drug Discovery. PMC - PubMed Central. [Link]
-
(2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. NIH. [Link]
-
(2025). Computational approaches in drug designing. ResearchGate. [Link]
-
S.G. Kini, A. Kumar, A. Kumar, et al. (2021). DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide derivatives as broad-spectrum antibacterial agents. SciSpace. [Link]
-
W. Wang, et al. (n.d.). Theoretical analysis of expanded porphyrins: Aromaticity, stability, and optoelectronic properties. PMC - NIH. [Link]
-
S. Paul, et al. (n.d.). Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds. PubMed Central. [Link]
-
A. Brogi, S. G. Ramada, S. G. (2021). Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics. PMC - PubMed Central. [Link]
-
(2025). A DFT theoretical investigation on the interplay effects between cation-π and intramolecular hydrogen bond interactions in the mesalazine⋯Fe2+ binary complex. ResearchGate. [Link]
-
M. Baraka, et al. (n.d.). A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. PMC - PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives - IJFMR [ijfmr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A quantitative structure–property relationship (QSPR) study of singlet oxygen generation by pteridines - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. 3D-QSAR based pharmacophore modeling and virtual screening for identification of novel pteridine reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Computational Approaches for Drug Discovery [mdpi.com]
- 21. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 22. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 3D-QSAR Studies, Molecular Docking, Molecular Dynamic Simulation, and ADMET Proprieties of Novel Pteridinone Derivatives as PLK1 Inhibitors for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. mdpi.com [mdpi.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Predicting the quantum yield of 1O2 generation for pteridines and fluoroquinolones using machine learning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility and Stability of 7-Phenyl-pteridin-4-ol
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 7-Phenyl-pteridin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] As the therapeutic potential of pteridine derivatives is increasingly recognized, a thorough understanding of their physicochemical properties becomes paramount for advancing from discovery to clinical application.[1][3] This document outlines the fundamental principles, detailed experimental protocols, and data interpretation strategies necessary for a robust assessment. We delve into the causality behind experimental design, emphasizing the development of self-validating, stability-indicating analytical methods. For drug development professionals, this guide serves as a practical reference for generating the critical data required to inform formulation strategies, predict shelf-life, and satisfy regulatory expectations.
Introduction: The Significance of Physicochemical Characterization
This compound belongs to the pteridine class of compounds, which are bicyclic heteroaromatics composed of fused pyrazine and pyrimidine rings.[2][4] This structural motif is central to numerous endogenous molecules, including enzymatic cofactors and signaling molecules, making its derivatives a rich area for therapeutic innovation.[1][3][4] However, the journey of a candidate molecule like this compound from a promising hit to a viable drug product is critically dependent on its fundamental physicochemical properties: solubility and stability.
-
Solubility directly impacts bioavailability. A poorly soluble compound will likely exhibit low absorption, leading to suboptimal therapeutic efficacy regardless of its intrinsic potency. Early and accurate solubility assessment is crucial for guiding lead optimization and formulation development.[5]
-
Stability dictates a drug's shelf-life, storage requirements, and degradation profile.[6] Unstable compounds can lose potency over time or, more critically, degrade into potentially toxic byproducts.[7] Understanding the degradation pathways is essential for ensuring patient safety and meeting stringent regulatory standards set by bodies like the International Council for Harmonisation (ICH).[8][9][10]
This guide provides the scientific rationale and actionable protocols to thoroughly investigate these two cornerstone properties for this compound.
Molecular Structure and Predicted Properties
The structure of this compound, with its fused aromatic rings, nitrogen heteroatoms, a hydroxyl group (existing in the tautomeric lactam form as 4(3H)-Pteridinone), and a phenyl substituent, dictates its behavior in different chemical environments.
-
Structure: 7-phenyl-3H-pteridin-4-one
-
Molecular Formula: C₁₂H₈N₄O[11]
-
Molecular Weight: 224.22 g/mol [11]
Predicted Physicochemical Properties:
-
Melting Point: Predicted to be very high (>345 °C), suggesting strong crystal lattice energy which often correlates with low aqueous solubility.[11]
-
pKa: The predicted pKa of 3.17 suggests the compound is weakly acidic, related to the proton on the pyrimidine ring.[11] This is a critical parameter as solubility can be highly pH-dependent around the pKa.
-
LogP: The calculated LogP (a measure of lipophilicity) for the parent pteridine is -0.6, indicating a hydrophilic nature.[12] However, the addition of the phenyl group at the 7-position will significantly increase the lipophilicity of this compound, likely leading to poor solubility in aqueous media and better solubility in organic solvents.
These predicted values serve as a crucial starting point, guiding the design of experimental studies. The high melting point and increased lipophilicity from the phenyl group strongly suggest that aqueous solubility will be a key challenge to address in formulation development.
Solubility Determination: From Theory to Practice
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pH. For preclinical development, both kinetic and thermodynamic solubility measurements provide valuable, complementary information.[5][13]
Causality Behind Method Selection
-
Kinetic Solubility: This measurement reflects the solubility of a compound upon its rapid addition to an aqueous buffer from a concentrated organic stock solution (typically DMSO).[5][14] It is a high-throughput method ideal for early discovery to quickly flag compounds that might precipitate under in vitro assay conditions.[5]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours).[13][15] This "gold standard" shake-flask method is essential for lead optimization and formulation development, as it represents the maximum achievable concentration under equilibrium conditions.[5][15]
Given the anticipated low solubility of this compound, the thermodynamic shake-flask method is the most appropriate choice for obtaining definitive data.
Experimental Workflow for Solubility Assessment
The overall process involves establishing a validated analytical method, performing the shake-flask experiment, and analyzing the resulting saturated solutions.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol: Thermodynamic Solubility via Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.
Materials:
-
This compound (solid powder)
-
Solvents: pH 7.4 Phosphate Buffered Saline (PBS), Simulated Gastric Fluid (SGF, pH 1.2), Simulated Intestinal Fluid (SIF, pH 6.8), Dimethyl Sulfoxide (DMSO), Ethanol.
-
HPLC system with UV detector
-
Calibrated analytical balance, vortex mixer, orbital shaker, centrifuge.
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to 1 mL of each test solvent in triplicate in glass vials. The key is to ensure undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (25 °C). Agitate for 24 hours to ensure equilibrium is reached.[13][16]
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.
-
Dilution & Analysis: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of this compound using a pre-validated HPLC-UV method.
Anticipated Solubility Profile
Based on the physicochemical properties, the following solubility profile is anticipated. This table serves as a template for reporting experimental findings.
| Solvent System | Solvent Type | Predicted Solubility | Rationale |
| pH 7.4 PBS | Aqueous Buffer | Very Low (<10 µg/mL) | High lipophilicity, strong crystal lattice. |
| SGF (pH 1.2) | Acidic Aqueous | Very Low | Compound is un-ionized below its pKa. |
| SIF (pH 6.8) | Weakly Basic Aqueous | Low | Partial ionization may slightly improve solubility over acidic conditions. |
| Ethanol | Polar Protic Organic | Moderate | Can disrupt H-bonding in water and interact with the phenyl group. |
| DMSO | Polar Aprotic Organic | High | Strong polar solvent capable of solvating the pteridine core. |
Stability Assessment and Forced Degradation
Stability testing determines how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[6][9] Forced degradation (or stress testing) is a critical component of this process, where the compound is intentionally exposed to harsh conditions to accelerate its decomposition.[7][17][18]
The "Why" Behind Forced Degradation
The objectives of forced degradation studies are multi-faceted and foundational to drug development:[18]
-
Identify Degradation Pathways: To understand the likely chemical transformations the molecule may undergo.[17][18]
-
Elucidate Degradant Structures: To identify the chemical structures of the impurities formed.
-
Develop Stability-Indicating Methods: To create and validate an analytical method (typically HPLC) that can accurately separate and quantify the parent drug from all its degradation products. This is a primary regulatory requirement.[7][19]
-
Inform Formulation and Packaging: Knowledge of sensitivities (e.g., to light or oxidation) guides the selection of excipients and protective packaging.[18]
Experimental Workflow for Forced Degradation
The process involves subjecting the compound to a battery of stress conditions and analyzing the resulting samples with a developing stability-indicating method.
Caption: Workflow for Forced Degradation and Method Development.
Protocol: Forced Degradation Study
Objective: To identify the degradation pathways of this compound and develop a stability-indicating HPLC method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with Photodiode Array (PDA) detector and ideally coupled to a Mass Spectrometer (MS).
-
Photostability chamber, temperature-controlled ovens.
Methodology:
The goal is to achieve 5-20% degradation of the parent compound. This may require optimizing time and stressor concentration.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at ~1 mg/mL.
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60 °C. Pull time points (e.g., 2, 4, 8, 24h), neutralize with NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature or gently heat (40 °C). Pull time points, neutralize with HCl, and dilute for analysis. Pteridine rings can be susceptible to basic hydrolysis.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature. Pull time points and analyze. The nitrogen-rich pteridine core is a potential site for oxidation.[20]
-
Thermal Degradation: Store both solid powder and the stock solution at an elevated temperature (e.g., 80 °C). Analyze at set intervals.
-
Photostability: Expose solid powder and stock solution to light conditions as specified in ICH guideline Q1B.[8] Analyze the samples alongside a dark control.
Analysis and Method Development:
-
Analyze all stressed samples using HPLC-PDA.
-
The primary goal is to develop a gradient method that resolves the parent peak from all degradant peaks and formulation excipients.
-
The PDA detector is used to assess peak purity, ensuring that each peak is chromatographically pure and not co-eluting with another species.
-
LC-MS analysis is invaluable for obtaining the mass of the degradants, which provides critical clues for structure elucidation.[21]
Potential Degradation Pathways
Pteridine systems can be susceptible to specific degradation mechanisms:
-
Hydrolytic Cleavage: The pyrimidine or pyrazine ring can undergo hydrolytic cleavage under strong acidic or basic conditions.
-
Oxidation: The electron-rich ring system, particularly the pyrazine part, can be oxidized.[20]
-
Photodegradation: Aromatic systems are often susceptible to degradation upon exposure to UV light.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. The protocols are designed to be self-validating and generate high-quality data essential for any drug development program. Accurate solubility data will directly inform formulation strategies, such as salt selection, particle size reduction, or the use of enabling technologies like amorphous solid dispersions. The results of the forced degradation study will yield a validated, stability-indicating analytical method—a non-negotiable asset for quality control—and provide a deep understanding of the molecule's intrinsic liabilities.
By systematically applying these principles and protocols, researchers can confidently characterize this compound, mitigating downstream risks and paving the way for its successful development as a potential therapeutic agent.
References
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for Pteridine Quantification.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- ChemicalBook. (n.d.). 7-PHENYLPTERIDIN-4-OL | 70504-15-3.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- ICH. (n.d.). Q1A(R2) Guideline.
- National Center for Biotechnology Information. (n.d.). Pteridine | C6H4N4 | CID 1043. PubChem.
- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation.
- ResearchGate. (n.d.). Therapeutic potential of pteridine derivatives: A comprehensive review.
- Singh, S., & Kumar, V. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Tomšíková, H., Tomšík, P., Solich, P., & Nováková, L. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307–2326.
- Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. youtube.com [youtube.com]
- 7. biomedres.us [biomedres.us]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. 错误页 [amp.chemicalbook.com]
- 12. Pteridine | C6H4N4 | CID 1043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]
Methodological & Application
Application Note: A Methodological Guide to Evaluating 7-Phenyl-pteridin-4-ol as a Novel Fluorescent Probe for Cellular Imaging
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pteridine derivatives are a class of heterocyclic compounds with intrinsic fluorescence, making them promising candidates for the development of novel probes in cellular imaging.[1] While the specific application of 7-Phenyl-pteridin-4-ol in this field is not yet established, its core pteridine structure suggests significant potential. This guide provides a comprehensive framework for the systematic evaluation of this compound as a fluorescent cellular imaging agent. It outlines detailed protocols for the initial photophysical characterization, live-cell staining, cytotoxicity assessment, and validation of subcellular localization. By following these methodologies, researchers can rigorously assess the suitability of this and other novel compounds for visualizing and quantifying cellular processes.
Introduction to Pteridines in Cellular Imaging
Pteridines are nitrogen-containing heterocyclic compounds structurally related to purines and are involved in various biological processes.[2] Many pteridine derivatives exhibit intrinsic fluorescence, a property that is often sensitive to the local microenvironment, including pH and solvent polarity.[3][4] This sensitivity, combined with their structural similarity to native biomolecules, makes them attractive scaffolds for designing fluorescent probes that can target specific cellular components or report on physiological parameters.[1][5]
While extensive research exists on pteridine analogs like biopterin and neopterin, the utility of this compound for cellular imaging remains to be explored.[3] The addition of a phenyl group to the pteridine core may influence its photophysical properties, cell permeability, and subcellular distribution. This document provides the necessary protocols to characterize these properties and validate the potential of this compound as a tool for cell biology and drug discovery.
Predicted Properties and Proposed Mechanism
Before embarking on experimental work, it is useful to predict the properties of this compound based on the known characteristics of the pteridine family.
Predicted Photophysical Properties
The fluorescence of pteridines is influenced by their substitution patterns.[3] Oxidized forms of pteridines are typically fluorescent, while reduced forms are not.[6] The excitation and emission wavelengths for pteridine derivatives commonly fall within the UV to blue/green range of the spectrum.[3][7]
| Property | Predicted Value / Range | Rationale & References |
| Excitation Max (λex) | 330 - 380 nm | Based on pteridine analogs.[3][6] |
| Emission Max (λem) | 400 - 460 nm | Based on pteridine analogs.[3][6] |
| Quantum Yield (ΦF) | 0.05 - 0.5 | Highly variable depending on environment and substitution.[3][7] |
| Stokes Shift | 60 - 100 nm | A significant Stokes shift is a favorable characteristic for bioimaging.[8] |
| Photostability | Moderate | Pteridines are generally stable, but this must be experimentally verified.[8] |
Hypothetical Mechanism of Action and Localization
The lipophilic phenyl group on this compound may promote its passive diffusion across the plasma membrane and subsequent accumulation in lipid-rich environments, such as lipid droplets or the endoplasmic reticulum. This hypothesis forms the basis for the colocalization experiments outlined in the validation protocols.
Caption: A logical workflow for the validation of a new cellular imaging probe.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Incorrect filter set.- Concentration too low.- Insufficient incubation time.- Probe is not cell-permeable. | - Verify excitation/emission spectra and use appropriate filters.- Increase probe concentration.- Increase incubation time.- If still no signal, the probe may require a permeabilization agent (for fixed cells). |
| High Background | - Probe concentration too high.- Inadequate washing.- Probe precipitated in medium. | - Decrease probe concentration.- Increase the number and duration of wash steps.<[9]br>- Ensure stock solution is fully dissolved before diluting. |
| Phototoxicity | - High excitation light intensity.- Prolonged exposure to light. | - Reduce laser power or illumination intensity.- Decrease exposure time and use a more sensitive camera.<[10]br>- Use an imaging medium designed to reduce phototoxicity. |
| Non-specific Staining | - The probe does not have a specific subcellular target.- Probe is aggregating. | - This may be an intrinsic property of the probe.- Lower the concentration to reduce aggregation potential. |
Conclusion
Pteridine derivatives hold promise as a versatile class of fluorophores for applications in cell biology. [1]While the specific characteristics of this compound require experimental investigation, the general principles and protocols outlined in this guide provide a solid foundation for researchers. By systematically characterizing its photophysical properties, cellular uptake, toxicity, and localization, scientists can effectively determine its value as a novel tool for cellular imaging.
References
- Benchchem. Application Notes and Protocols: Pteridine Derivatives as Fluorescent Probes for Cellular Imaging.
- Hawkins ME. Fluorescence Properties of Pteridine Nucleoside Analogs as Monomers and Incorporated Into Oligonucleotides. Analytical Biochemistry. 1997 Jan 1;244(1):86-95.
- Hawkins ME. Fluorescent pteridine nucleoside analogs: a window on DNA interactions. Cell Biochemistry and Biophysics. 2001;34(2):257-81.
- Hawkins ME, Pfleiderer W, Jungmann O, Balis FM. Synthesis and fluorescence characterization of pteridine adenosine nucleoside analogs for DNA incorporation. Analytical Biochemistry. 2001 Nov 15;298(2):231-40.
- Czerski L, Szabo G, Gessner R, Kraszewski A, Miskiewicz A, Staron R, et al. Photophysical studies of luminarosine—A new, highly fluorescent ribonucleoside with pteridine-like betaine as the aglycone. Photochemical & Photobiological Sciences. 2003;2(5):509-15.
- Creative Bioarray. Guides for Live Cell Imaging Dyes.
- ResearchGate. Chemical structure of pteridine, and the natural produced pteridines: pterin, neopterin, and tetrahydrobiopterin (BH4).
- Hoffman RM, editor. In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer; 2012.
- MDPI. Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques.
- UCSF Library. In vivo cellular imaging using fluorescent proteins : methods and protocols.
- ResearchGate. Fluorescence intensity of each pteridine derivative (1 μM) measured at...
- Gieseler K, Chamma I, Thoumine O, Sibarita J-B, Cognet L. Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. Cells. 2021;10(10):2748.
- ResearchGate. Characterization of Pteridines: a New Approach by Fluorescence Correlation Spectroscopy and Analysis of Assay Sensitivity.
- Journal of the American Chemical Society. A Near-Infrared Aptamer:Dye System For Live-Cell Super-Resolution RNA Imaging.
- ResearchGate. (PDF) Alternate dyes for image-based profiling assays.
- Tsien RY. CREATING NEW FLUORESCENT PROBES FOR CELL BIOLOGY. Nature Reviews Molecular Cell Biology. 2000;1(1):16-21.
- Thermo Fisher Scientific. 5 steps to live-cell imaging.
- Kobayashi H, Ogawa M, Alford R, Choyke PL, Urano Y. New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging. Chemical Reviews. 2010;110(5):2620-40.
- Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Organic & Biomolecular Chemistry. 2020;18(37):7323-32.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence properties of pteridine nucleoside analogs as monomers and incorporated into oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photophysical studies of luminarosine—A new, highly fluorescent ribonucleoside with pteridine-like betaine as the aglycone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Fluorescent pteridine nucleoside analogs: a window on DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and fluorescence characterization of pteridine adenosine nucleoside analogs for DNA incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Neopterin as a Biomarker for Cellular Immune Activation and Disease Diagnosis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the application of neopterin as a sensitive biomarker for the activation of the cell-mediated immune system. Neopterin measurement in biological fluids offers valuable insights for the diagnosis, prognosis, and monitoring of a wide spectrum of clinical conditions, including viral infections, autoimmune diseases, malignancies, and allograft rejection. We present the underlying biochemical rationale, detailed analytical protocols for quantification, and expected clinical data, empowering researchers to effectively integrate neopterin analysis into their discovery and development workflows.
Introduction: The Significance of Neopterin in Immunology
Neopterin, a pyrazino-pyrimidine compound, is a catabolic product of guanosine triphosphate (GTP).[1][2] Its production is a hallmark of the activation of the cellular immune system, specifically the Th1-type immune response.[3] In humans, the primary source of neopterin is monocytes, macrophages, and dendritic cells, which release it upon stimulation by interferon-gamma (IFN-γ).[4][5] IFN-γ itself is secreted by activated T-lymphocytes, placing neopterin at the core of the cellular immunity cascade.
The utility of neopterin as a biomarker stems from its stability in bodily fluids and its direct correlation with the degree of immune activation.[5] Unlike many cytokines, which have short half-lives and are challenging to measure, neopterin provides a reliable and integrated signal of ongoing inflammatory processes.[5] Consequently, elevated neopterin concentrations are found in a variety of clinical contexts characterized by cellular immune activation.[4][5]
Biochemical Pathway and Mechanism of Action
The synthesis of neopterin is initiated by the pro-inflammatory cytokine IFN-γ. IFN-γ signaling in macrophages and other antigen-presenting cells upregulates the enzyme GTP-cyclohydrolase I (GTP-CH I). This enzyme catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate, the precursor for neopterin.[1] This pathway is intrinsically linked to the cellular immune response, making neopterin a direct downstream indicator of IFN-γ activity.
Causality Insight: The measurement of neopterin is essentially a proxy for IFN-γ bioactivity. This is crucial because direct measurement of IFN-γ is often difficult due to its pleiotropic effects and rapid clearance. Neopterin, being a stable metabolite, offers a more robust and time-integrated assessment of this key cytokine's in vivo effects.
Caption: Biochemical pathway of neopterin synthesis.
Applications in Disease Diagnosis and Monitoring
Neopterin is a non-specific marker of inflammation, but its quantitative measurement provides valuable information across several therapeutic areas.[4][5][6]
-
Viral Infections: Acute viral infections, such as HIV, hepatitis A, B, and C, and SARS-CoV-2, trigger a strong cellular immune response, leading to significantly elevated neopterin levels.[7][8] Neopterin concentrations often rise before the appearance of antibodies and correlate with the severity of the disease, making it a useful tool for early diagnosis and prognosis.[8]
-
Autoimmune Diseases: Conditions like rheumatoid arthritis, systemic lupus erythematosus, and Crohn's disease are characterized by chronic immune activation.[1][4] Neopterin levels in these patients often correlate with disease activity and can be used to monitor treatment efficacy.[1]
-
Oncology: Various malignancies can induce a cellular immune response, resulting in increased neopterin production.[3] Elevated neopterin levels have been associated with a poorer prognosis in several cancers.[3][5]
-
Allograft Rejection: Monitoring neopterin levels in organ transplant recipients can aid in the early detection of rejection episodes, which are T-cell-mediated processes.[1][4]
Quantitative Data Summary
The concentration of neopterin in biological fluids is a key indicator of the level of immune activation. The following table summarizes typical values in healthy individuals and in various disease states.
| Biological Fluid | Condition | Typical Neopterin Concentration | Reference(s) |
| Serum/Plasma | Healthy Adults | < 10 nmol/L | [4][9] |
| Mild COVID-19 | Mean: 16.9 nmol/L | [8] | |
| Severe COVID-19 | Mean: 42.0 nmol/L | [8] | |
| HIV Infection | Elevated, correlates with disease progression | [7][10] | |
| Hematologic Cancers | ~90% of patients show elevated levels | [11] | |
| Urine | Healthy Adults | Varies, often expressed as a ratio to creatinine | [5] |
| Viral Infections | Significantly increased | [5] | |
| Malignancies | Increased, associated with poor prognosis | [3] | |
| Cerebrospinal Fluid (CSF) | Healthy Adults | < 5.8 nmol/L | [10] |
| Neurological Infections | Significantly elevated | [12][13][14] | |
| Primary CNS Lymphoma | Mean: 41.8 nmol/L (Cutoff >10 nmol/L for diagnosis) | [11] |
Experimental Protocols
Accurate quantification of neopterin is achievable through several methods. We detail the two most common and well-validated techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Protocol 1: Neopterin Quantification by Competitive ELISA
This protocol is based on the principle of competitive binding, where neopterin in the sample competes with a fixed amount of enzyme-labeled neopterin for binding sites on a specific antibody.[3][15] The resulting color intensity is inversely proportional to the neopterin concentration in the sample.[3][15]
Self-Validation Insight: The inclusion of standards with known concentrations allows for the generation of a standard curve, against which the unknown samples are quantified. Controls with low and high neopterin levels should be run with each assay to validate its performance and ensure accuracy and reproducibility.
Caption: Competitive ELISA workflow for neopterin quantification.
Step-by-Step Methodology:
-
Sample Preparation:
-
Assay Procedure (Example):
-
Pipette 20 µL of standards, controls, and samples into the respective wells of the antibody-coated microtiter plate.[3][15]
-
Cover the plate and incubate for 90 minutes at room temperature on an orbital shaker.[3][15]
-
Add 150 µL of Stop Solution to each well to stop the reaction.[3][15]
-
Measure the optical density at 450 nm within 15 minutes.[3][15]
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the neopterin concentration of the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Neopterin Quantification by HPLC with Fluorescence Detection
HPLC offers high specificity and sensitivity for neopterin measurement. The method takes advantage of neopterin's natural fluorescence for detection.[7][9]
Causality Insight: A protein precipitation step is critical for serum and plasma samples to prevent column clogging and interference from matrix components.[6][7] The choice of a C18 reversed-phase column is standard for separating small polar molecules like neopterin from other sample constituents.[6][7][9] The specific excitation and emission wavelengths (353 nm and 438 nm, respectively) are chosen to maximize the signal from neopterin while minimizing background fluorescence.[6][7][9]
Step-by-Step Methodology:
-
Sample Preparation (Serum/Plasma):
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: Isocratic elution with 15 mM phosphate buffer (pH 7.0) containing 2.5% methanol OR water:acetonitrile (99:1 v/v).[7][9]
-
Detection: Fluorescence detector set to an excitation wavelength of 353 nm and an emission wavelength of 438 nm.[6][7][9]
-
Injection Volume: 20-50 µL.
-
Retention Time: Typically around 4-7 minutes under these conditions.[6][7][9]
-
-
Data Analysis:
-
Prepare a calibration curve using neopterin standards of known concentrations.
-
Quantify neopterin in samples by comparing the peak area to the calibration curve.
-
Conclusion and Future Perspectives
Neopterin has been established as a reliable and informative biomarker of cellular immune activation. Its measurement provides a valuable tool for researchers and clinicians in understanding and managing a wide range of diseases. The protocols detailed in this guide offer robust and validated methods for its quantification. As our understanding of the immune system's role in disease continues to grow, the application of neopterin as a diagnostic and prognostic marker is expected to expand, particularly in the era of immunotherapy and personalized medicine.
References
-
Carru, C., Zinellu, A., Sotgia, S., Serra, R., Usai, M. F., Pintus, G. F., Pes, G. M., & Deiana, L. (2004). A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects. Biomedical chromatography : BMC, 18(6), 360–366. [Link]
-
ResearchGate. (n.d.). A new HPLC methods for serum neopterin measurement and relationship with plasma thiols in healthy subjects. Retrieved January 15, 2026, from [Link]
-
Yilmaz, B., Kement, S., & Kose, D. (2022). Determination of neopterin in urine of industrial workers by HPLC. Anais da Academia Brasileira de Ciencias, 94(suppl 4), e20220304. [Link]
-
IBL-America. (n.d.). Neopterin ELISA. Retrieved January 15, 2026, from [Link]
-
IBL International. (n.d.). Neopterin ELISA. Retrieved January 15, 2026, from [Link]
-
Berdowska, A., & Zwirska-Korczala, K. (2001). Neopterin measurement in clinical diagnosis. Journal of clinical pharmacy and therapeutics, 26(5), 319–329. [Link]
-
Umut, S. (2005). [Neopterin: a marker used for monitoring infections]. Mikrobiyoloji bulteni, 39(2), 251–260. [Link]
-
Melichar, B., & Murawa, D. (2017). Neopterin as a biomarker of immune response in cancer patients. Translational cancer research, 6(Suppl 5), S849–S852. [Link]
-
Creative Diagnostics. (n.d.). Neopterin: A Key Biomarker for Cellular Immune System Activation. Retrieved January 15, 2026, from [Link]
-
Ozger, H. S., Aydin, M., Cilo, M., Tuhanioglu, A., Avci, A., & Cetinkaya, A. (2020). Serum neopterin levels in relation to mild and severe COVID-19. BMC infectious diseases, 20(1), 942. [Link]
-
Ooi, C., & Hidaka, H. (2013). Neopterin in Diagnosis and Monitoring of Infectious Diseases. Journal of biomarkers, 2013, 196432. [Link]
-
Kim, S. Y., Lee, E. J., Kim, S., Park, J., & Kim, Y. (2023). CSF Neopterin Levels Are Elevated in Various Neurological Diseases and Aging. Biomedicines, 11(3), 887. [Link]
-
Rubenstein, J. L., Kadoch, C., Chen, L., Geng, H., & Batchelor, T. (2015). CSF neopterin level as a diagnostic marker in primary central nervous system lymphoma. Blood, 125(21), 3348–3349. [Link]
-
Peterson, J., Gisslen, M., Zetterberg, H., Fuchs, D., Shacklett, B. L., & Price, R. W. (2014). Cerebrospinal fluid neopterin decay characteristics after initiation of antiretroviral therapy. Journal of neurovirology, 20(6), 596–603. [Link]
-
Hagberg, L., Dotevall, L., Norkrans, G., Larsson, M., Wachter, H., & Fuchs, D. (1993). Neopterin concentrations in cerebrospinal fluid and serum of individuals infected with HIV-1. Journal of neuro-AIDS, 1(1), 15–29. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Neopterin in Diagnosis and Monitoring of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Neopterin as a biomarker of immune response in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum neopterin levels in relation to mild and severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Cerebrospinal fluid neopterin decay characteristics after initiation of antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CSF neopterin level as a diagnostic marker in primary central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neopterin, CSF | MLabs [mlabs.umich.edu]
- 13. CSF Neopterin Levels Are Elevated in Various Neurological Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neopterin concentrations in cerebrospinal fluid and serum of individuals infected with HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
analytical techniques for detecting 7-Phenyl-pteridin-4-ol in biological samples
Application Note & Protocol
Topic: High-Sensitivity Bioanalytical Methods for the Quantification of 7-Phenyl-pteridin-4-ol in Human Plasma and Urine
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of this compound in complex biological matrices, specifically human plasma and urine. Pteridine derivatives are of significant interest in biomedical research due to their roles in various metabolic pathways and their potential as disease biomarkers.[1][2][3][4] This guide details two robust analytical methods: a primary, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a secondary, widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. We present detailed, step-by-step protocols for sample preparation using Solid Phase Extraction (SPE), optimized chromatographic conditions, and a full validation summary according to regulatory standards.[5][6][7][8] This application note is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible workflow for the bioanalysis of this compound.
Introduction and Scientific Background
Pteridines are a class of heterocyclic compounds comprising a fused pyrimidine and pyrazine ring system.[9] Endogenous pteridines, such as neopterin and biopterin, are crucial cofactors for enzymatic reactions and their levels in biological fluids can be indicative of immune system activation, metabolic disorders, and certain cancers.[1][3][4] this compound is a synthetic derivative within this class, and its analysis in biological systems is essential for pharmacokinetic, toxicokinetic, and metabolic studies in drug discovery and development.
The primary challenge in bioanalysis is achieving sufficient sensitivity and selectivity to accurately quantify the target analyte amidst a complex mixture of endogenous components. The methods outlined herein are designed to overcome these challenges through efficient sample cleanup and highly selective analytical techniques. The core of our recommended workflow is a Solid Phase Extraction (SPE) procedure that isolates this compound from matrix interferences, followed by quantification using either LC-MS/MS for maximum sensitivity or HPLC-UV for robust, routine analysis.
Analyte: this compound
-
Chemical Structure:
-
IUPAC Name: 7-phenylpteridin-4-ol[10]
-
Key Properties: The molecule possesses a heterocyclic pteridine core, which contains basic nitrogen atoms, and a non-polar phenyl group. This amphiphilic nature is a key consideration for designing the extraction and chromatography methods. The aromatic system provides a strong chromophore for UV detection.[13]
Recommended Workflow: From Sample to Result
The overall analytical process is designed for efficiency and reproducibility. It begins with sample collection and preparation, followed by instrumental analysis and data processing.
Caption: Overall bioanalytical workflow for this compound.
Detailed Protocols
Materials and Reagents
-
Standards: this compound analytical standard (>98% purity), Internal Standard (IS) (e.g., a stable isotope-labeled version or a structurally similar compound like 2-Phenyl-pteridin-4-ol).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (FA), Ammonium Hydroxide (NH₄OH).
-
Water: Deionized water, 18 MΩ·cm or greater.
-
SPE Cartridges: Mixed-Mode Cation Exchange (MCX) cartridges (e.g., 30 mg, 1 mL).
-
Biological Matrix: Drug-free human plasma (K₂EDTA) and urine for calibration standards and quality controls.
-
Equipment: Analytical balance, vortex mixer, centrifuge, SPE manifold (vacuum or positive pressure), sample evaporator (e.g., nitrogen stream), HPLC or UHPLC system, tandem mass spectrometer or UV detector.
Protocol 1: Sample Preparation via Solid Phase Extraction (SPE)
Rationale: A mixed-mode cation exchange (MCX) SPE strategy is employed.[14] This approach leverages a dual retention mechanism: reversed-phase interaction with the sorbent's hydrophobic backbone and ion-exchange interaction with the negatively charged sulfonic acid groups. The basic nitrogens on the pteridine ring of the analyte will be positively charged under acidic loading conditions, allowing for strong retention via ion exchange. This provides superior cleanup compared to single-mechanism methods by effectively removing neutral and acidic interferences.[15]
Caption: Step-by-step Solid Phase Extraction (SPE) protocol.
Step-by-Step Procedure:
-
Sample Pre-treatment:
-
Plasma: To 200 µL of plasma, add 20 µL of Internal Standard (IS) working solution and 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds. Centrifuge at 4000 x g for 10 minutes. Use the supernatant for loading.
-
Urine: To 100 µL of urine, add 20 µL of IS working solution and 900 µL of 2% formic acid in water. Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning: Condition the MCX cartridge with 1 mL of MeOH followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated supernatant onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing:
-
Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove hydrophilic interferences.
-
Wash 2: Wash the cartridge with 1 mL of MeOH to remove lipids and other hydrophobic interferences.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic eluent neutralizes the charged analyte, disrupting the ion-exchange retention mechanism.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA). Vortex and transfer to an autosampler vial.
Protocol 2: LC-MS/MS Method (Primary)
Rationale: This method offers the highest sensitivity and selectivity, making it ideal for low-concentration samples and for regulatory submission. Tandem mass spectrometry (MS/MS) minimizes the impact of co-eluting matrix components through the specific detection of precursor-to-product ion transitions.[16][17][18]
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
LC Gradient:
Time (min) % Mobile Phase B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Mass Spectrometer Settings (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: +5500 V
-
MRM Transitions (to be optimized by infusion):
Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Dwell Time (ms) This compound 225.1 e.g., 197.1 100 | Internal Standard (IS) | e.g., 230.1 | e.g., 202.1 | 100 |
-
Protocol 3: HPLC-UV Method (Alternative)
Rationale: This method is a cost-effective alternative when MS/MS is unavailable. The aromatic structure of this compound provides strong UV absorbance, allowing for reliable quantification, albeit with higher detection limits than LC-MS/MS.[13][19]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or variable wavelength UV detector.
-
LC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: To be determined from the analyte's UV spectrum (likely in the 254-350 nm range).
-
LC Gradient:
Time (min) % Mobile Phase B 0.0 10 10.0 80 12.0 80 12.1 10 | 15.0 | 10 |
Method Validation Summary
All bioanalytical methods must be validated to ensure their reliability for intended use.[20] The following tables summarize the expected performance characteristics of the primary LC-MS/MS method, based on FDA and ICH M10 guidelines.[5][8]
Table 1: Calibration Curve and Sensitivity
| Matrix | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| Human Plasma | 0.1 - 100 | > 0.995 | 0.1 |
| Human Urine | 0.5 - 500 | > 0.995 | 0.5 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
Acceptance Criteria: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
| Matrix | QC Level | Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|---|
| Plasma | LLOQ | 0.1 | 105.3 | 8.9 | 103.1 | 11.2 |
| Low (LQC) | 0.3 | 98.7 | 6.4 | 99.5 | 7.8 | |
| Mid (MQC) | 10 | 101.2 | 4.1 | 102.0 | 5.5 |
| | High (HQC) | 80 | 97.5 | 3.5 | 98.2 | 4.9 |
Table 3: Recovery and Matrix Effect
| Matrix | QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized MF |
| Plasma | Low (LQC) | 88.2 | 90.1 | 0.95 | 0.97 |
| High (HQC) | 91.5 | 90.8 | 0.98 | 1.01 |
Conclusion
This application note presents two validated, robust, and reliable methods for the quantification of this compound in human plasma and urine. The primary LC-MS/MS method provides high sensitivity and selectivity suitable for demanding pharmacokinetic studies. The alternative HPLC-UV method offers a practical solution for routine analysis. The detailed Solid Phase Extraction protocol ensures effective sample cleanup, minimizing matrix effects and leading to accurate and precise results. These protocols provide a solid foundation for researchers in drug metabolism and clinical chemistry, enabling confident bioanalysis of this important pteridine compound.
References
-
FDA. (2024). Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
-
Bhatia, R. (n.d.). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
-
Stewart, D. A., et al. (2021). Establishing pteridine metabolism in a progressive isogenic breast cancer cell model. Metabolomics, 17(12). [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
-
FDA. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
-
AmiGO. (n.d.). pteridine-containing compound metabolic process. Gene Ontology Consortium. [Link]
-
Brajkovic, A., et al. (2007). PTERIDINES - METABOLIC FUNCTIONS AND CLINICAL DISORDERS. ResearchGate. [Link]
-
Kramer, K., et al. (2024). Native metabolomics identifies pteridines as CutA ligands and modulators of copper binding. PNAS, 121(16). [Link]
-
O'Connor, E., et al. (n.d.). Pteridine metabolism and neurotransmitter pathway. ResearchGate. [Link]
-
McGill, D., et al. (2019). Application of novel Solid Phase Extraction-NMR protocols for metabolic profiling of human urine. ResearchGate. [Link]
-
Wikipedia. (n.d.). Solid-phase extraction. [Link]
-
Andondonskaja-Renz, B., & Zeitler, H. J. (1983). Separation of pteridines from blood cells and plasma by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 133(1), 68-78. [Link]
-
McGill, D., et al. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions, 218, 403-421. [Link]
-
Almăjan, G. L., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health. [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. [Link]
-
Shishkina, G. V., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
Wang, Z., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 365, 130499. [Link]
-
Sepuxianyun. (2024). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]
-
Tomšíková, H., et al. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307-26. [Link]
-
Matern, D., et al. (2014). LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway. JIMD Reports, 17, 75-84. [Link]
-
Tomšíková, H., et al. (2014). Sample preparation and UHPLC-FD analysis of pteridines in human urine. Journal of Pharmaceutical and Biomedical Analysis, 95, 238-45. [Link]
-
Thoreauchem. (n.d.). This compound-None. [Link]
-
Espinosa-Mansilla, A., & Durán-Merás, I. (2015). Pteridine determination in human serum with special emphasis on HPLC methods with fluorimetric detection. ResearchGate. [Link]
-
ChemSynthesis. (n.d.). 2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-ol. [Link]
-
Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. [Link]
-
Jelić, D., & Dragojević, J. V. (2025). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Critical Reviews in Analytical Chemistry, 55(3), 419-433. [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. [Link]
-
Chem Help ASAP. (2023). ultraviolet detection methods for TLC analysis and HPLC. YouTube. [Link]
-
Hyland, K., et al. (2010). Detection of Tetrahydrobiopterin by LC–MS/MS in Plasma from Multiple Species. ResearchGate. [Link]
-
Matern, D., et al. (2014). LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway. [Link]
-
Cardoso, F. N., & Ferret, C. A. (2011). Determination of six pterins in urine by LC-MS/MS. ResearchGate. [Link]
-
Martín-Tornero, E., et al. (2016). Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. Analytical Methods, 8, 6404-6414. [Link]
-
Cañada Cañada, F., et al. (2006). Determination of marker pteridins and biopterin reduced forms, tetrahydrobiopterin and dihydrobiopterin, in human urine, using a post-column photoinduced fluorescence liquid chromatographic derivatization method. ResearchGate. [Link]
-
Angelucci, L., et al. (2000). Determination of boronophenylalanine in biological samples using precolumn o-phthalaldehyde derivatization and reversed-phase high-performance liquid chromatography. Analytical Biochemistry, 284(2), 339-42. [Link]
Sources
- 1. Establishing pteridine metabolism in a progressive isogenic breast cancer cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. hhs.gov [hhs.gov]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. Native metabolomics identifies pteridines as CutA ligands and modulators of copper binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound 95% | CAS: 70504-15-3 | AChemBlock [achemblock.com]
- 11. 错误页 [amp.chemicalbook.com]
- 12. This compound-None - Thoreauchem [thoreauchem.com]
- 13. youtube.com [youtube.com]
- 14. Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. organomation.com [organomation.com]
- 16. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Notes & Protocols: A Multi-Tiered Strategy for Elucidating the Biological Interactions of 7-Phenyl-pteridin-4-ol
Introduction
The pteridine scaffold is a privileged heterocyclic system in medicinal chemistry and chemical biology. Its derivatives are implicated in a vast array of biological processes, and many have been developed as therapeutic agents, particularly as kinase inhibitors.[1] When encountering a novel or uncharacterized pteridine derivative, such as 7-Phenyl-pteridin-4-ol, a systematic and multi-layered experimental approach is required to identify its biological targets, validate interactions, and characterize its cellular effects. A robust investigational strategy is not merely a sequence of experiments but a logical framework designed to build an evidence-based case for a specific mechanism of action.
This guide provides a comprehensive, field-proven roadmap for researchers, scientists, and drug development professionals to dissect the molecular interactions of this compound. We eschew a rigid template in favor of a dynamic, three-tiered investigational workflow. This strategy begins with broad, hypothesis-driven screening to identify potential protein targets, proceeds to rigorous biophysical and cellular validation of the primary interaction, and culminates in the characterization of the compound's downstream phenotypic consequences. Each protocol is designed to be self-validating, incorporating the necessary controls and explaining the scientific rationale behind key steps.
Tier 1: Hypothesis-Driven Target Identification and Biophysical Validation
Scientific Rationale: The structural similarity of the pteridine core to the adenine region of ATP makes it a common motif in kinase inhibitors.[2] Therefore, a logical and resource-effective starting point for characterizing this compound is to screen it against a broad panel of protein kinases. Positive "hits" from this primary screen must then be validated using orthogonal, label-free biophysical methods to confirm a direct, high-affinity interaction and rule out assay-specific artifacts.
Experiment 1.1: Broad-Spectrum Kinase Inhibitor Profiling
Principle: The initial screen aims to identify potential kinase targets by measuring the ability of this compound to inhibit their catalytic activity. Radiometric assays, such as the HotSpot™ platform, are considered a gold standard as they directly measure the incorporation of a radiolabeled phosphate (from [γ-³³P]-ATP) onto a substrate, providing a highly sensitive and direct readout of enzyme activity.[3] This method is less prone to compound interference (e.g., fluorescence quenching) than other techniques.
Protocol: Radiometric Kinase Activity Assay (HotSpot™)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) in DMSO.
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Thaw recombinant kinase enzymes and specific peptide substrates on ice. Dilute them to their final working concentrations in the reaction buffer.
-
Prepare ATP solution, including [γ-³³P]-ATP, at the desired concentration (e.g., 10 µM, or at the apparent ATP Km for each kinase).
-
-
Assay Execution (96-well plate format):
-
Add 1 µL of the compound dilution (or DMSO vehicle control) to each well.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.[4]
-
Initiate the kinase reaction by adding 10 µL of the [γ-³³P]-ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding 20 µL of 3% phosphoric acid.
-
-
Signal Detection:
-
Transfer 10 µL of the reaction mixture from each well onto a filtermat paper.
-
Wash the filtermat extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO vehicle control.
-
Plot percent inhibition versus compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each "hit" kinase.
-
Data Presentation: Hypothetical Kinase Screening Results
| Kinase Target | Compound Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| Kinase A | 10 | 95 ± 4.1 | 0.05 |
| Kinase B | 10 | 12 ± 3.5 | > 10 |
| Kinase C | 10 | 88 ± 5.2 | 0.21 |
| Kinase D | 10 | 5 ± 2.0 | > 10 |
| Kinase E | 10 | 25 ± 6.1 | 8.7 |
This table identifies Kinase A and Kinase C as primary "hits" for further validation.
Experiment 1.2: Direct Target Interaction Analysis (Biophysical Methods)
Principle: Following a primary activity screen, it is crucial to confirm that the compound physically binds to the target protein. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful, label-free techniques that provide orthogonal validation and detailed thermodynamic and kinetic information about the interaction.[5][6]
Causality: ITC directly measures the heat released or absorbed during a binding event.[7] This allows for the unambiguous determination of the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, providing a complete thermodynamic profile of the interaction without the need for labeling or immobilization.[8]
Protocol: ITC for Protein-Small Molecule Interaction
-
Sample Preparation:
-
Express and purify the "hit" kinase (e.g., Kinase A) to >95% purity.
-
Dialyze the protein extensively against the ITC running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a concentrated stock of this compound and dissolve it in the final dialysis buffer. The final DMSO concentration must be identical in both the protein and compound solutions (typically <1%) to minimize buffer mismatch effects.
-
Accurately determine the concentrations of both protein and ligand.
-
-
ITC Experiment Setup:
-
Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the compound solution (e.g., 100-200 µM, typically 10-fold higher than the protein) into the injection syringe.
-
Perform a control titration by injecting the compound into the buffer-filled sample cell to measure the heat of dilution.
-
-
Titration and Data Acquisition:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution, allowing the system to return to thermal equilibrium after each injection.
-
The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to calculate Kᴅ, n, and ΔH.
-
Data Presentation: Thermodynamic Profile from ITC
| Parameter | Value | Interpretation |
| Binding Affinity (Kᴅ) | 45 nM | High-affinity interaction |
| Stoichiometry (n) | 1.05 | Confirms a 1:1 binding model |
| Enthalpy (ΔH) | -8.5 kcal/mol | Favorable enthalpic contribution (e.g., H-bonds) |
| Entropy (ΔS) | +5.2 cal/mol·K | Favorable entropic contribution (e.g., hydrophobic effects) |
Causality: SPR provides real-time kinetic data by measuring changes in the refractive index at the surface of a sensor chip as the analyte (small molecule) flows over the immobilized ligand (protein).[9] This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ), offering deeper insight into the binding mechanism (e.g., fast-on/fast-off vs. slow-on/slow-off).[10]
Protocol: SPR Kinetic Analysis
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize the target kinase onto the chip surface via covalent amine coupling to a target density (e.g., 8,000-12,000 Response Units).
-
Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Analyte Preparation and Binding Assay:
-
Prepare a dilution series of this compound in SPR running buffer (e.g., HBS-EP+ with 1% DMSO). Include a buffer-only (blank) injection.
-
Inject the compound dilutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase (compound injection) followed by the dissociation phase (buffer flow).
-
After each cycle, regenerate the chip surface with a mild solution (e.g., a short pulse of glycine-HCl pH 2.5) to remove bound analyte.
-
-
Data Analysis:
-
Double-reference the raw data by subtracting the signal from the reference flow cell and the signal from the blank injection.
-
Globally fit the resulting sensorgrams for all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ, kₔ, and Kᴅ.
-
Data Presentation: Kinetic Parameters from SPR
| Parameter | Value | Unit |
| Association Rate (kₐ) | 2.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate (kₔ) | 1.1 x 10⁻² | s⁻¹ |
| Binding Affinity (Kᴅ) | 44 nM | M |
Tier 2: Confirming Target Engagement in a Cellular Environment
Scientific Rationale: Demonstrating a direct biophysical interaction with a purified protein is a critical step, but it does not guarantee that the compound can reach and bind its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is an indispensable tool for verifying target engagement in situ.[11][12]
Experiment 2.1: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[13] When intact cells are heated, unbound proteins unfold and aggregate. In the presence of a stabilizing ligand, the target protein remains soluble at higher temperatures. This thermal shift can be quantified, providing direct evidence of target engagement in a physiological context.[14]
Protocol: CETSA for In-Cell Target Engagement
-
Cell Treatment:
-
Culture an appropriate cell line (e.g., one that endogenously expresses the target kinase) to ~80% confluency.
-
Treat cells with a high concentration of this compound (e.g., 100x Kᴅ) or vehicle (DMSO) for 1-2 hours in serum-free media.
-
-
Thermal Challenge (Melt Curve Generation):
-
Harvest and resuspend the treated cells in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[13]
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Detection by Western Blot:
-
Collect the supernatant (soluble fraction).
-
Measure total protein concentration and normalize all samples.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a specific primary antibody against the target kinase (e.g., Kinase A) and a loading control (e.g., GAPDH).
-
Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Plot the normalized intensity of the soluble target protein against the temperature for both vehicle- and compound-treated samples.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ) for each condition. The difference (ΔTₘ) confirms target stabilization.
-
Data Presentation: CETSA Melt Curve Shift
| Condition | Tₘ (°C) | ΔTₘ (°C) |
| Vehicle (DMSO) | 52.1 ± 0.4 | - |
| This compound | 58.6 ± 0.5 | +6.5 |
Tier 3: Elucidating the Cellular Phenotype
Scientific Rationale: After confirming that this compound binds its target in cells, the final tier of investigation is to link this molecular event to a functional cellular outcome. Key questions include: Does target engagement affect cell viability? Does it induce a specific cell death pathway, such as apoptosis?
Experiment 3.1: Cell Viability & Cytotoxicity Assessment
Principle: Many kinase inhibitors affect cell proliferation and viability. The XTT assay is a reliable colorimetric method for assessing cell metabolic activity.[15] In viable cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a colored formazan product, a conversion that is proportional to the number of living, metabolically active cells.[16] The XTT assay is preferred over the older MTT assay because it does not require a separate solubilization step, streamlining the protocol and reducing variability.[15][16]
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for a specified duration (e.g., 72 hours). Include wells with vehicle (DMSO) control and wells with media only (background).
-
XTT Reagent Addition:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the activated XTT solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
Measure the absorbance of the soluble formazan product at a wavelength of 450-500 nm, with a reference wavelength of 630-690 nm.[15]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Data Presentation: Cell Viability IC₅₀ Values
| Cell Line | Target Expression | IC₅₀ (µM) |
| Cell Line A | High | 0.15 |
| Cell Line B | Low | 8.9 |
Experiment 3.2: Apoptosis Induction Assay
Principle: A common mechanism of action for anti-cancer kinase inhibitors is the induction of apoptosis, or programmed cell death. A hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[17][18] The Caspase-Glo® 3/7 Assay provides a highly sensitive, luminescent method to quantify this activity. The assay reagent contains a proluminescent caspase-3/7 substrate which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a "glow-type" luminescent signal proportional to caspase activity.[19]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate.
-
Treat cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the viability IC₅₀) for a relevant time period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent directly to each well.
-
Mix gently by orbital shaking for 1 minute.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature, protected from light, for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold change in caspase-3/7 activity for each treatment condition relative to the vehicle control.
-
Data Presentation: Apoptosis Induction Results
| Treatment Condition | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 |
| Compound (1x IC₅₀) | 3.5 ± 0.4 |
| Compound (5x IC₅₀) | 8.2 ± 0.9 |
| Staurosporine (Positive Control) | 10.5 ± 1.1 |
Visualization of Experimental Logic and Pathways
To synthesize the information gathered, diagrams can illustrate the overall workflow and the hypothesized biological context.
Caption: Overall experimental workflow for characterizing this compound.
Caption: Hypothesized signaling pathway inhibited by this compound.
References
-
PubMed. Isothermal titration calorimetry in drug discovery. [Link]
-
Biotech Spain. XTT Assays vs MTT. [Link]
-
Reaction Biology. ITC Assay Service for Drug Discovery. [Link]
-
Biocompare. Keep an Eye on Apoptosis with Caspase Assays. [Link]
-
Cytiva Life Sciences. Biacore SPR for small-molecule discovery. [Link]
-
American Laboratory. Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. [Link]
-
Wikipedia. MTT assay. [Link]
-
Springer Link. Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]
-
PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method. [Link]
-
TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
-
BioAssay Systems. Kinase Inhibitor Screening Services. [Link]
-
PubMed. Screening assays for tyrosine kinase inhibitors: A review. [Link]
-
ACS Omega. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. [Link]
-
Reichert Technologies. Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]
-
Reaction Biology. Kinase Screening Assay Services. [Link]
-
Annual Review of Pharmacology and Toxicology. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
-
NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Wikipedia. Thermal shift assay. [Link]
-
PubMed Central. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
-
Springer Nature Experiments. Screening Protein–Small Molecule Interactions by NMR. [Link]
-
Cambridge Protein Arrays. Protein small molecule interactions. [Link]
-
Wikipedia. Methods to investigate protein–protein interactions. [Link]
-
ChemSynthesis. 2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-ol. [Link]
-
Der Pharma Chemica. Synthesis of pteridines derivatives from different heterocyclic compounds. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. annualreviews.org [annualreviews.org]
- 14. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biotech-spain.com [biotech-spain.com]
- 17. biocompare.com [biocompare.com]
- 18. Caspase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Photostability of 7-Phenyl-pteridin-4-ol Probes
Welcome to the technical support center for our 7-Phenyl-pteridin-4-ol fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the photostability of these valuable research tools. Our goal is to empower you with the knowledge to mitigate photobleaching, ensuring the acquisition of high-quality, reproducible data in your fluorescence-based experiments.
I. Understanding Photostability: Frequently Asked Questions (FAQs)
Here, we address common questions about the photostability of this compound probes, providing insights into the fundamental principles governing their fluorescent behavior.
Q1: What is photobleaching and why is it a concern for my this compound probe?
Q2: What are the primary factors that influence the photostability of my this compound probe?
A2: Several factors can impact the rate of photobleaching. The most critical are the intensity of the excitation light and the duration of exposure.[3] The local chemical environment of the probe, including the solvent, pH, and the presence of oxygen, also plays a crucial role.[4][5] For instance, changes in pH can alter the resonance structure of the pteridin core, affecting its fluorescence.[6]
Q3: How does the 7-phenyl substitution affect the probe's properties compared to other pterin-based fluorophores?
A3: The phenyl group, a bulky and electron-rich substituent, can influence the photophysical properties of the pteridin core. Substituents on a fluorophore's molecular skeleton can significantly impact its electronic structure and excited-state dynamics.[7] While the core pteridin structure is the primary determinant of the emission wavelength, the phenyl group can affect fluorescence intensity and quantum yield by altering the electron density distribution.[7][8]
Q4: What are the likely mechanisms behind the photodegradation of this compound?
A4: While the precise photodegradation pathway for this compound is not extensively documented, pterins, in general, are known to undergo photooxidation. Upon excitation with UV-A light, pterins can degrade, producing reactive oxygen species (ROS) like hydrogen peroxide as a byproduct. This process can contribute to oxidative stress and further damage the fluorophore.
Q5: Can the fluorescence of my this compound probe be "quenched" by other molecules in my sample?
A5: Yes, fluorescence quenching is a process where the fluorescence intensity is decreased by interactions with other molecules, known as quenchers.[9] This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET), Dexter electron transfer, or the formation of a non-emissive complex between the probe and the quencher.[9] Common quenchers include molecular oxygen and certain transition metals.[5]
II. Troubleshooting Guide: "My Signal is Fading!"
This section provides a structured approach to diagnosing and resolving common photostability issues encountered during experiments with this compound probes.
| Observed Problem | Potential Causes | Recommended Solutions |
| Rapid and uniform signal loss across the entire illuminated area. | High-intensity excitation light; Prolonged exposure time. | - Reduce the laser power or light source intensity to the minimum required for a good signal-to-noise ratio.[2][3] - Decrease the exposure time per image and the frequency of image acquisition.[2] - Use neutral density filters to attenuate the excitation light.[2] |
| Signal is initially bright but fades quickly during time-lapse imaging. | Photobleaching due to cumulative light exposure. | - Minimize the total light dose by only illuminating the sample when acquiring an image.[2] - Employ an antifade mounting medium.[10][11] - For live-cell imaging, consider using a live-cell antifade reagent. |
| Fluorescence intensity varies with changes in buffer or media. | pH sensitivity of the pteridin core; Solvent effects. | - Ensure the pH of your imaging buffer is stable and optimized for the probe. Pterin fluorescence can be quenched in acidic conditions.[6] - Test a range of pH values to find the optimal condition for your probe's brightness and stability. |
| Low initial fluorescence signal. | Suboptimal excitation/emission filter set; Probe degradation during storage; Low probe concentration. | - Verify that your microscope's filter sets are appropriate for the excitation and emission spectra of this compound.[10] - Store the probe protected from light and at the recommended temperature to prevent degradation. - Titrate the probe concentration to find the optimal balance between signal and background. |
| High background fluorescence obscuring the signal. | Autofluorescence from cells or tissue; Non-specific binding of the probe. | - Include an unstained control to assess the level of autofluorescence.[10] - Consider using a spectral imaging system to unmix the probe's signal from the autofluorescence. - Optimize washing steps to remove unbound probe. |
III. Experimental Protocols for Improving Photostability
Here we provide step-by-step protocols for key experiments to assess and enhance the photostability of your this compound probes.
Protocol 1: Quantitative Assessment of Photobleaching
This protocol allows for a standardized measurement of your probe's photostability, enabling comparison between different experimental conditions.
Objective: To determine the photobleaching half-life (t½) of the this compound probe. The half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under constant illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED)
-
Sensitive camera (e.g., sCMOS or EMCCD)
-
Image analysis software (e.g., ImageJ/Fiji)
-
Your sample stained with this compound probe
-
Control sample (if comparing conditions)
Procedure:
-
Sample Preparation: Prepare your sample as you would for your actual experiment.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the this compound probe.
-
Choose a representative field of view.
-
-
Image Acquisition:
-
Set the illumination intensity and camera exposure to levels you would typically use for your experiment.
-
Acquire a time-lapse series of images of the same field of view. Keep the interval between images constant.
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Select a region of interest (ROI) that is representative of your signal.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.
-
Determine the time at which the intensity drops to 50% of the initial value. This is the photobleaching half-life.
-
Protocol 2: Evaluating the Efficacy of Antifade Reagents
Objective: To compare the photostability of the this compound probe in the presence and absence of an antifade reagent.
Materials:
-
Same as Protocol 1
-
Antifade mounting medium (for fixed cells) or a live-cell antifade reagent.
Procedure:
-
Sample Preparation: Prepare two identical sets of samples stained with the this compound probe.
-
Mounting:
-
For one set of samples, use a standard mounting medium without antifade properties.
-
For the second set, use an antifade mounting medium.[11] For live cells, add the antifade reagent to the imaging medium according to the manufacturer's instructions.
-
-
Photobleaching Assessment: Perform the photobleaching measurement as described in Protocol 1 for both sets of samples, ensuring that the illumination and acquisition parameters are identical for both conditions.
-
Comparison: Compare the photobleaching half-lives of the probe with and without the antifade reagent to determine its effectiveness.
IV. Visualizing Key Concepts
To further clarify the processes involved in fluorescence and photobleaching, the following diagrams illustrate the key concepts.
Caption: Conceptual workflow of how antifade reagents protect fluorescent probes from photobleaching.
V. References
-
Development of a pterin-based fluorescent probe for screening dihydropteroate synthase. (Source: PubMed) [Link]
-
Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions - PubMed Central. (Source: PubMed Central) [Link]
-
Detailed lecture on factors affecting Fluorescence intensity - YouTube. (Source: YouTube) [Link]
-
Factors affecting Fluorescence - YouTube. (Source: YouTube) [Link]
-
Fluorescence parameters; Factors affecting fluorescence - YouTube. (Source: YouTube) [Link]
-
Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. (Source: ResearchGate) [Link]
-
The effect of phenyl substitution on the fluorescence characteristics of fluorescein derivatives via intramolecular photoinduced electron transfer - ResearchGate. (Source: ResearchGate) [Link]
-
Photostability of bacteriochlorophyll a and derivatives: potential sensitizers for photodynamic tumor therapy - PubMed. (Source: PubMed) [Link]
-
Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity - ResearchGate. (Source: ResearchGate) [Link]
-
Molecular design of near-infrared (NIR) fluorescent probes targeting exopeptidase and application for detection of dipeptidyl peptidase 4 (DPP-4) activity - PubMed Central. (Source: PubMed Central) [Link]
-
Choosing the B(right)est Fluorescent Protein: Photostability - Addgene Blog. (Source: Addgene) [Link]
-
“Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging - Bitesize Bio. (Source: Bitesize Bio) [Link]
-
Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins - Diva-Portal.org. (Source: Diva-Portal.org) [Link]
-
Quenching of the fluorescence of aromatic pterins by deoxynucleotides - PubMed. (Source: PubMed) [Link]
-
pH-related fluorescence quenching mechanism of pterin derivatives and the effects of 6-site substituents - Sci-Hub. (Source: Sci-Hub) [Link]
Sources
- 1. Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. chemrxiv.org [chemrxiv.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. CN104357044A - Fluorescent probe as well as preparation method and application thereof - Google Patents [patents.google.com]
- 11. Synthesis, Spectral, and Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Phenyl-pteridin-4-ol
From the Desk of the Senior Application Scientist
Welcome to the technical support center. As researchers and drug development professionals, we understand that synthesizing a target molecule is only half the battle; purification is where precision and expertise truly come to the fore. 7-Phenyl-pteridin-4-ol, with its rigid, heteroaromatic core, presents a unique set of purification challenges, primarily stemming from its low solubility and the frequent co-formation of a structurally similar regioisomer.
This guide is designed to provide you with not just protocols, but the underlying scientific reasoning to troubleshoot and optimize your purification strategy. We will move from frequently asked questions for rapid problem-solving to in-depth guides for more persistent issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my crude this compound sample so difficult to dissolve?
A1: The poor solubility of many pteridine derivatives is a well-known characteristic.[1] This is due to the molecule's planar structure, which promotes strong intermolecular forces, including π-π stacking between the aromatic rings and extensive hydrogen bonding via the pteridin-4-ol lactam-lactim tautomerism. These strong interactions require highly polar, often high-boiling point solvents to overcome.
Q2: What are the most common impurities I should expect after synthesis?
A2: Aside from unreacted starting materials (e.g., a diaminopyrimidine and a phenyl-α-dicarbonyl compound), the most prevalent and challenging impurity is the 6-Phenyl-pteridin-4-ol regioisomer.[2][3] This isomer forms during the common Gabriel-Isay synthesis and has very similar physical properties to the desired 7-phenyl product, making separation difficult. Other potential impurities include polymeric materials or degradation products if the reaction was performed at high temperatures for extended periods.[2]
Q3: My TLC shows a clean spot, but subsequent HPLC and NMR analysis reveals contamination. What is happening?
A3: This is a classic sign of co-elution, especially with the 6-phenyl regioisomer. Standard TLC systems often lack the resolving power to separate these closely related compounds. HPLC, particularly with a slow gradient, is a more powerful technique for assessing the purity of pteridine samples.[4] The presence of overlapping signals in the aromatic region of the ¹H NMR spectrum is also a strong indicator of isomeric contamination.
Q4: Are there special handling precautions for this compound?
A4: Yes. While the fully oxidized pteridine ring is generally stable, many heterocyclic compounds can be sensitive to light.[5] Furthermore, if any reduced pterin intermediates are present, they can be highly susceptible to air oxidation.[2] It is good practice to store the compound protected from light and under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.
Section 2: In-Depth Troubleshooting Guides
Guide 1: The Challenge of Isomeric Contamination
Symptom: Your HPLC analysis shows two closely eluting peaks with identical mass spectra. Your ¹H NMR spectrum displays a clean set of expected signals, but with a secondary, smaller set of aromatic peaks that cannot be assigned to solvent or starting materials.
Root Cause Analysis: The condensation reaction between 4,5-diaminopyrimidine and an unsymmetrical dicarbonyl like phenylglyoxal can proceed via two different cyclization pathways, leading to the formation of both 7- and 6-substituted pteridines.[3][6] These isomers have nearly identical polarities and molecular weights, making them exceptionally difficult to separate using standard purification techniques.
.
Solutions:
-
Optimized Recrystallization: While a simple recrystallization may fail, a carefully designed procedure can enrich the desired isomer. Success relies on exploiting minor differences in crystal lattice energies and solubility.
-
Rationale: The packing efficiency of the two isomers in a crystal lattice can differ slightly, leading to one being marginally less soluble in a given solvent system.
-
Actionable Protocol: See Protocol 1 for a detailed step-by-step guide using a high-polarity solvent and an anti-solvent.
-
-
Preparative Reversed-Phase HPLC: When recrystallization is insufficient, preparative HPLC is the most effective, albeit lower-throughput, solution.
-
Rationale: The subtle differences in the interaction of the isomers with a C18 stationary phase can be amplified using a long column and a shallow elution gradient, allowing for baseline separation.
-
Actionable Protocol: Refer to the starting conditions in Table 2 and adapt them for your preparative system. The key is a very slow increase in the organic phase (e.g., 0.2-0.5% change per minute).
-
Guide 2: Low Recovery or Degradation During Column Chromatography
Symptom: When attempting purification via standard silica gel column chromatography, you observe significant yellow or brown streaking on the column, and the final yield is drastically lower than expected.
Root Cause Analysis: The pteridin-4-ol moiety has an acidic proton (pKa ~7-8) and can strongly, and sometimes irreversibly, bind to the acidic silanol groups on the surface of standard silica gel.[2] This strong interaction can catalyze on-column degradation, especially if the compound spends a long time on the column.
Solutions:
-
Stationary Phase Deactivation: Neutralizing the active sites on the silica gel is critical for preventing product loss.
-
Rationale: Adding a small amount of a competitive binding agent to the mobile phase will occupy the acidic silanol groups, allowing your compound to elute more cleanly and quickly.
-
Actionable Protocol: See Protocol 2 for instructions on preparing and running a column with a deactivated mobile phase.
-
-
Alternative Stationary Phases: If deactivation is insufficient, switching to a different type of stationary phase is recommended.
-
Rationale: Different materials offer different interaction mechanisms.
-
Recommendations:
-
Alumina (Neutral or Basic): Can be effective but check for compatibility on a small scale first.
-
Reversed-Phase Silica (C18): An excellent alternative where the primary separation mechanism is hydrophobic interaction, avoiding the issues with acidic silanol groups. This is the preferred method for high-purity applications.
-
-
Section 3: Standardized Protocols
Protocol 1: Optimized Recrystallization via Anti-Solvent Addition
This protocol is designed to exploit subtle solubility differences between the 7-phenyl and 6-phenyl isomers.
-
Solvent Selection: Choose a "good" solvent in which the compound is highly soluble at elevated temperatures. Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are common choices. Select a miscible "anti-solvent" in which the compound is poorly soluble, such as methanol or deionized water.[1]
-
Dissolution: In a clean flask, add the minimum amount of hot DMF (e.g., 80-100 °C) to your crude solid to achieve complete dissolution. A clear, yellow solution should be obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Allow the solution to cool slightly. Begin adding the anti-solvent (e.g., methanol) dropwise with gentle swirling. The solution will become faintly turbid at the point of saturation.
-
Crystal Growth: Stop adding the anti-solvent once turbidity persists. Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath (0-4 °C) for at least one hour to maximize crystal formation.[7]
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold anti-solvent to remove residual DMF and soluble impurities.
-
Drying: Dry the purified crystals under high vacuum.
-
Validation: Check the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the enrichment. Repeat if necessary.
Protocol 2: Flash Chromatography on Deactivated Silica Gel
This method minimizes on-column degradation and improves recovery.
-
Prepare Deactivated Mobile Phase: Prepare your chosen mobile phase (e.g., Dichloromethane:Methanol). To this mixture, add 0.5% (v/v) of triethylamine (for basic compounds) or acetic acid (for acidic compounds). For this compound, which is weakly acidic, starting with a neutral or slightly acidic modifier is often best.
-
Slurry Packing: Pack the column using the deactivated mobile phase. Never dry pack a column for this type of purification.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DMF). Adsorb this solution onto a small amount of silica gel ("dry loading"). Gently evaporate the solvent to obtain a free-flowing powder.
-
Column Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the deactivated mobile phase, gradually increasing polarity as needed.
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing residual triethylamine or acetic acid may require co-evaporation with another solvent.
Section 4: Visual Workflows & Data Tables
Diagrams
Caption: Purification decision tree for this compound.
Caption: Synthetic pathway and common product impurities.
Data Tables
Table 1: Solvent Selection for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Role & Comments |
|---|---|---|---|
| Dimethylformamide (DMF) | 153 | 6.4 | Primary Solvent: Excellent dissolving power at high temperatures. High boiling point requires vacuum for removal. |
| Dimethyl Sulfoxide (DMSO) | 189 | 7.2 | Primary Solvent: Strongest solvent, use if DMF fails. Very high boiling point, difficult to remove completely. |
| Acetic Acid | 118 | 6.2 | Primary Solvent: Can protonate the molecule to aid dissolution. May require neutralization during workup. |
| Methanol | 65 | 5.1 | Anti-Solvent: Good for precipitating the product from DMF or DMSO solutions. |
| Water | 100 | 10.2 | Anti-Solvent: Effective but can cause rapid precipitation ("crashing out"), potentially trapping impurities. Add slowly to hot solutions. |
| Ethanol | 78 | 4.3 | Co-Solvent/Wash: Can be used in mixtures or as a final wash for the isolated crystals. |
Table 2: Starting Conditions for Chromatographic Separation
| Parameter | Flash Chromatography (Normal Phase) | Analytical HPLC (Reversed-Phase) |
|---|---|---|
| Stationary Phase | Silica Gel (deactivated with 0.5% AcOH or Et₃N) | C18, 3-5 µm particle size |
| Mobile Phase A | Dichloromethane or Ethyl Acetate | 0.1% Formic Acid or TFA in Water |
| Mobile Phase B | Methanol | 0.1% Formic Acid or TFA in Acetonitrile |
| Typical Gradient | Start at 1-2% B, increase to 10-15% B | Start at 5-10% B, increase to 95% B over 20-30 min |
| Detection | TLC with UV lamp (254/365 nm) | UV Detector at ~254 nm and ~350 nm |
| Key Tip | Use the "dry loading" method for best resolution. | A slow gradient is crucial for separating regioisomers. |
Section 5: References
-
Wilson, T. D. (n.d.). Isolation and characterization of pteridines from heads of Drosophila melanogaster by a modified thin-layer chromatography procedure. PubMed. [Link]
-
Forrest, H. S., & Hatfield, D. (1956). PAPER CHROMATOGRAPHY OF PTERIDINES OF PRUNE AND CLOT STOCKS OF DROSOPHILA MELANOGASTER. [Link]
-
García-Villalba, R., et al. (2023). Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies. MDPI. [Link]
-
Martín-Tornero, E., et al. (2016). Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. RSC Publishing. [Link]
-
Fukushima, T., & Nixon, J. C. (1980). Chromatographic analysis of pteridines. PubMed. [Link]
-
Cresswell, R. M., Hill, H. C., & Wood, H. C. S. (1960). Pteridine Derivatives. Part VII.. RSC Publishing. [Link]
-
Organic Syntheses. (n.d.). Procedure for a related organic synthesis illustrating filtration and recrystallization techniques. [Link]
-
Lhiaubet-Vallet, V., et al. (n.d.). Effect of pterin impurities on the fluorescence and photochemistry of commercial folic acid. ResearchGate. [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]
-
Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. [Link]
Sources
Technical Support Center: Protocol Refinement for Reproducible Results with 7-Phenyl-pteridin-4-ol
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 7-Phenyl-pteridin-4-ol. Pteridine derivatives are a class of heterocyclic compounds involved in a vast array of biological functions, and their experimental use demands precision.[1][2] Inconsistencies in experimental outcomes can often be traced back to subtle variations in protocol execution, compound handling, or assay conditions.
This document provides a structured, question-and-answer-based approach to troubleshooting and protocol optimization. By explaining the causality behind each step, we aim to empower users to generate reliable and reproducible data.
Section 1: Compound Characterization & Handling FAQs
This section addresses the most frequently asked questions regarding the fundamental properties and handling of this compound.
Q1: What are the key chemical and physical properties of this compound?
Understanding the basic properties of this compound is the foundation for designing robust experiments. Key characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 70504-15-3 | [3][4] |
| Molecular Formula | C₁₂H₈N₄O | [3][4] |
| Molecular Weight | 224.22 g/mol | [3][5] |
| Appearance | Solid | [6] |
| Melting Point | >345 °C (in Dimethyl Sulfoxide) | [3][5] |
| Purity | Typically >95% from commercial suppliers | [4][7] |
| Predicted pKa | 3.17 ± 0.20 | [3][5] |
| Predicted Density | 1.43 ± 0.1 g/cm³ | [3][5] |
It is critical to always obtain and review the Certificate of Analysis (CoA) from your supplier to confirm the purity and identity of the specific lot you are using.
Q2: How should I properly store and handle solid this compound and its stock solutions?
Proper storage is crucial to maintain the integrity of the compound. While the aromatic nature of this compound makes it more stable than reduced pterins like tetrahydrobiopterin, best practices should always be followed.[8][9]
-
Solid Compound : Store the solid powder at room temperature in a tightly sealed container, preferably in a desiccator, to protect it from moisture.[3][4] The storage area should be well-ventilated.[3]
-
Stock Solutions : Prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO.[10] To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots and store them at -20°C or -80°C.[10][11]
-
Handling Precautions : Due to potential skin, eye, and respiratory irritation, always handle the compound in a well-ventilated area or chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Avoid creating and inhaling dust.[4]
Q3: What is the recommended solvent for stock solutions, and how can I confirm its solubility in my assay medium?
Poor aqueous solubility is a primary reason for the apparent inactivity of small molecule inhibitors.[11]
-
Recommended Solvent : The recommended solvent for preparing a primary stock solution is Dimethyl Sulfoxide (DMSO).
-
Assessing Solubility : Before conducting a full experiment, it is essential to check the solubility of this compound in your final assay buffer at the highest intended concentration. A simple visual test can prevent wasted time and resources.
Protocol: Visual Solubility Assessment
-
Add the desired final volume of your complete assay buffer (e.g., 1 mL of cell culture medium + 10% FBS) to a clear microcentrifuge tube.
-
Add the corresponding volume of your DMSO stock solution to achieve the highest concentration you plan to test. Important : Ensure the final DMSO concentration is non-toxic to your system (typically <0.5%).[11]
-
Vortex the solution gently.
-
Incubate the tube under the exact conditions of your assay (e.g., 37°C, 5% CO₂) for 1-2 hours.[11]
-
Visually inspect the solution against a dark background for any signs of cloudiness or precipitate. If precipitation is observed, you must lower the working concentration or consider alternative formulation strategies.
Section 2: Troubleshooting Experimental Assays
When an experiment with this compound does not yield the expected results, a systematic approach to troubleshooting is required. The following workflow provides a logical pathway for identifying the root cause.
Caption: General troubleshooting workflow for inactive small molecule inhibitors.
Q4: I am not observing the expected biological effect. What are the primary areas to investigate?
Lack of activity can be attributed to three main categories[11]:
-
Compound Integrity : The compound may not be active due to degradation, low purity, or poor solubility in the assay medium.
-
Experimental Protocol : The assay itself may be flawed. This includes incorrect concentrations, inappropriate incubation times, or issues with reagents and controls.
-
Biological System : The compound may not be reaching its target, the target may not be present or critical in your specific model, or compensatory biological mechanisms may be masking the effect.[11]
Q5: My compound precipitated in the assay medium. How can I resolve this?
Precipitation dramatically lowers the effective concentration of your compound, leading to a loss of activity.[11]
-
Lower Final DMSO Concentration : While counterintuitive, a high percentage of DMSO can sometimes cause compounds to "crash out" when diluted into an aqueous buffer. Ensure the final concentration is well-tolerated (e.g., <0.5%).[11]
-
Reduce the Highest Test Concentration : Your highest concentration may simply be above the solubility limit of the compound in the assay medium.
-
Serum Protein Binding : If using serum-containing media, be aware that pteridines can bind to proteins, which might affect their availability. Test solubility in both serum-free and serum-containing media.
Q6: How can I confirm that my compound is engaging its intended target in a cell-based assay?
Observing a downstream phenotype is indirect evidence. Direct measurement of target engagement provides stronger validation.[11]
-
Western Blotting : If this compound is hypothesized to inhibit a kinase, you can perform a western blot to analyze the phosphorylation status of a known direct substrate of that kinase. A decrease in phosphorylation would indicate target engagement.[11]
-
Cellular Thermal Shift Assay (CETSA) : This technique assesses the binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.[11]
Q7: My results are inconsistent between experiments. What are common sources of variability?
Reproducibility issues often stem from overlooked variables.
-
Compound Stability in Media : Some compounds are not stable in aqueous cell culture media over long incubation periods (24-72 hours).[10] Consider re-dosing the compound for long-term experiments.
-
Cell Health and Passage Number : Use cells that are in a logarithmic growth phase and are within a consistent, low passage number range.
-
Reagent Consistency : Ensure all reagents, especially serum, are from the same lot for a given set of comparative experiments.
-
Environmental Factors : Pteridines can be sensitive to light.[12] Minimize the exposure of your compound, stock solutions, and experimental plates to direct light.
Section 3: Standardized Protocols
Using standardized protocols is key to achieving reproducible results.
Protocol 1: Preparation and Storage of a 10 mM Stock Solution
-
Bring the vial of solid this compound to room temperature before opening.
-
Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration (e.g., for 1 mg of compound with MW 224.22, you would need 446 µL of DMSO).
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Create small, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Cell-Based Viability Assay (Resazurin)
This protocol provides a template for assessing the effect of this compound on cell viability. Key parameters must be optimized for your specific cell line.[11]
-
Cell Seeding : Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation : Perform a serial dilution of the 10 mM stock solution in the appropriate cell culture medium to prepare your working concentrations. Remember to include a vehicle control (medium with the same final DMSO concentration as your highest dose).[11]
-
Treatment : Remove the old medium from the cells and add the medium containing the various concentrations of this compound.
-
Incubation : Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
Resazurin Addition : Add Resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement : Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths.
Table of Parameters for Optimization:
| Parameter | Recommended Range/Consideration | Rationale |
| Cell Seeding Density | Optimize for logarithmic growth during the assay period. | To ensure observed effects are on proliferation, not due to nutrient depletion or contact inhibition. |
| Compound Concentrations | Use a wide range, e.g., 10-fold dilutions from 100 µM to 1 nM. | To capture the full dose-response curve and determine an accurate IC₅₀. |
| Incubation Time | Test multiple time points, e.g., 24, 48, and 72 hours. | The compound's effect may be time-dependent. |
| Vehicle Control | Match DMSO concentration to the highest dose. | To control for any effects of the solvent on cell viability. |
Section 4: Advanced Concepts & Mechanistic Insights
While the precise mechanism of this compound may be under investigation, understanding the potential roles of pteridine derivatives can guide experimental design.
Q8: What are the potential mechanisms of action for a pteridine-based compound?
Pteridine derivatives are known to interact with a variety of biological systems.[1]
-
Enzyme Inhibition : Many pteridine derivatives function as enzyme inhibitors by mimicking endogenous substrates or cofactors.[13] A prominent example is methotrexate, which inhibits dihydrofolate reductase.[13] Given the prevalence of kinase inhibitors in drug discovery, a likely hypothesis is that this compound could be an ATP-competitive or allosteric kinase inhibitor.[14][15][16]
-
Modulation of Oxidative Stress : Depending on the experimental conditions and their oxidation state, pteridines can act as either pro-oxidants or anti-oxidants (radical scavengers).[8] This dual activity can be context-dependent and should be considered when interpreting results.
The diagram below illustrates a hypothetical signaling pathway where a compound like this compound could act as a kinase inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
-
Bollack, B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 789. Retrieved from [Link]
-
Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
Thoreauchem. (n.d.). This compound. Retrieved from [Link]
-
Polgár, B., et al. (2020). Identification and age-dependence of pteridines in bed bugs (Cimex lectularius) and bat bugs (C. pipistrelli) using liquid chromatography-tandem mass spectrometry. Scientific Reports, 10(1), 10134. Retrieved from [Link]
-
Oettl, K., & Reibnegger, G. (2002). Pteridine derivatives as modulators of oxidative stress. Current Drug Metabolism, 3(3), 289-295. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Kositziada, A., et al. (2024). Pushing at the Boundaries of Pterin Chemistry. Molecules, 29(20), 4739. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-ol. Retrieved from [Link]
-
Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. Retrieved from [Link]
-
Al-Masoudi, A. J., & Al-Sultani, A. A. H. (2015). Synthesis and Biological Activity Study of Some New Pteridine Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(6), 900-906. Retrieved from [Link]
-
Various Authors. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 1-7. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pteridin-4-ol. PubChem Compound Summary for CID 135460266. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pterin. PubChem Compound Summary for CID 135398660. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-PHENYLPTERIDIN-4-OL | 70504-15-3 [amp.chemicalbook.com]
- 4. This compound 95% | CAS: 70504-15-3 | AChemBlock [achemblock.com]
- 5. 7-PHENYLPTERIDIN-4-OL | 70504-15-3 [m.chemicalbook.com]
- 6. Pterin | C6H5N5O | CID 135398660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound-None - Thoreauchem [thoreauchem.com]
- 8. Pteridine derivatives as modulators of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Identification and age-dependence of pteridines in bed bugs (Cimex lectularius) and bat bugs (C. pipistrelli) using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
Technical Support Center: Synthesis of Pteridine Analogs
Welcome to the Technical Support Center for Pteridine Analog Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these vital heterocyclic compounds. Pteridines, composed of fused pyrimidine and pyrazine rings, are core scaffolds in numerous biologically significant molecules, including enzyme cofactors and FDA-approved drugs like methotrexate and triamterene[1]. However, their synthesis is often fraught with challenges ranging from poor regioselectivity to low solubility.
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common pitfalls and streamline your synthetic workflows.
Section 1: Foundational Concepts & Common Synthetic Routes
This section covers the fundamental questions researchers face when planning a pteridine synthesis campaign.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for pteridine analogs, and what are their primary advantages and disadvantages?
A1: The selection of a synthetic route is the most critical decision in pteridine chemistry, as it dictates the potential for substitution and the likely challenges you will face. The four most prevalent methods are the Gabriel-Isay, Timmis, Taylor, and Polonovski-Boon syntheses.
| Synthetic Route | Starting Materials | Key Transformation | Primary Advantage | Major Pitfall |
| Gabriel-Isay Synthesis | 4,5-Diaminopyrimidine + 1,2-Dicarbonyl compound | Condensation | Widely applicable, readily available starting materials.[2][3] | Lack of regioselectivity with unsymmetrical dicarbonyls, leading to mixtures of 6- and 7-substituted isomers.[2][4] |
| Timmis Synthesis | 5-Nitroso-6-aminopyrimidine + Active methylene compound | Condensation | Excellent regioselectivity, reliably yields 6-substituted pteridines.[5][6] | The 5-nitrosopyrimidine precursors can be less stable than their diamino counterparts. |
| Taylor Synthesis | Substituted Pyrazine | Pyrimidine ring construction onto a pre-existing pyrazine | Useful for complex analogs when the corresponding pyrazine is available.[6] | Limited by the availability of appropriately functionalized pyrazine starting materials.[6][7] |
| Polonovski-Boon Cyclization | 5-Nitroso-6-chloropyrimidine + Amine | Intramolecular cyclization | Regiospecific method for synthesizing semi-reduced dihydropterin derivatives.[2][6] | Primarily applicable to the synthesis of reduced pteridines, not fully aromatic systems. |
Section 2: Troubleshooting Guide - Reaction & Synthesis Issues
This section addresses specific problems encountered during the reaction phase.
Problem 1: Low or No Yield of the Desired Pteridine Product
Q: My pteridine synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
A: Low yields are a frequent complaint in pteridine synthesis and can arise from multiple sources. A systematic approach is required for diagnosis.[8]
-
Causality - Reagent Quality: The starting 4,5-diaminopyrimidines are notoriously susceptible to air oxidation, often presenting as discolored (pink, purple, or brown) solids. Oxidized starting material will not participate in the desired condensation, drastically reducing yield. Similarly, impurities in solvents, especially water in non-aqueous reactions, can interfere with the reaction.
-
Causality - Reaction Conditions: Pteridine ring formation can be sensitive to temperature and pH. Over-heating can lead to degradation, while suboptimal pH can slow the reaction to a crawl. For reduced pteridines (e.g., tetrahydropterins), failure to maintain an inert atmosphere (nitrogen or argon) is a primary cause of low yield due to rapid oxidation.[8][9]
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: Workflow for troubleshooting low reaction yields.
Problem 2: Uncontrolled Formation of Regioisomers
Q: I performed a Gabriel-Isay synthesis with an unsymmetrical dicarbonyl and now have an inseparable mixture of 6- and 7-substituted isomers. How can I control the regioselectivity?
A: This is the classic pitfall of the Gabriel-Isay synthesis. The two amino groups of the 4,5-diaminopyrimidine (at C4 and C5) have similar nucleophilicity, leading to competitive attack on the two different carbonyl carbons of your reaction partner. However, you can influence the outcome.
-
Mechanism & Control via pH: The nucleophilicity of the amino groups can be modulated by pH.[2] Under neutral or slightly basic conditions, the C5-amino group is generally more nucleophilic, which favors the formation of the 6-substituted pteridine.[2] Conversely, under strongly acidic conditions, the more basic C4-amino group can be preferentially protonated, deactivating it and leaving the C5-amino group to initiate the attack, which can favor the 7-substituted product.[2][6]
-
Strategic Synthesis Choice: The most reliable method to avoid this issue is to abandon the Gabriel-Isay route in favor of a regioselective synthesis. The Timmis synthesis , which condenses a 5-nitroso-6-aminopyrimidine with an active methylene compound, is the industry standard for unambiguously producing 6-substituted pteridines.[5][6] The mechanism involves a specific condensation between the nitroso group and the active methylene, preventing isomer formation.[2][6]
Logical Diagram for Controlling Regioselectivity
Caption: Decision-making process for controlling regioselectivity.
Section 3: Troubleshooting Guide - Work-up & Purification
Even with a successful reaction, isolating the final product presents a unique set of challenges due to the chemical nature of the pteridine scaffold.
Problem 3: Poor Solubility of Pteridine Analogs
Q: My crude product has crashed out of the reaction mixture and is now insoluble in nearly every common solvent. How can I purify it?
A: This is a hallmark of pteridine chemistry. The planar, hydrogen-bond-rich structure of many pteridines leads to strong intermolecular interactions and consequently, very low solubility in water and common organic solvents like methanol and ethanol.[10][11]
-
Solvent Selection: While sparingly soluble in many solvents, pteridines often show increased solubility in more polar, aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[10] For purification, a strategy of dissolving in a minimal amount of hot DMSO or DMF followed by precipitation with a less polar solvent or water can be effective.
-
Purification Strategy - Avoid Standard Silica Chromatography: Standard column chromatography is often problematic. The high polarity of pteridines causes them to bind very strongly to silica gel, leading to poor recovery and potential degradation on the acidic silica surface.[8]
-
Recommended Purification Protocol: Recrystallization or Salt Formation
-
Acid/Base Treatment: Attempt to dissolve the crude solid in a dilute aqueous acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Pteridines contain multiple basic and acidic nitrogens and can often be solubilized as their corresponding salts.
-
Filtration: Filter the resulting solution to remove any insoluble impurities.
-
Reprecipitation: Slowly neutralize the filtrate with a base or acid, respectively. The purified pteridine should precipitate out of the solution.
-
Collection: Collect the solid by filtration, wash with water and then a small amount of a volatile organic solvent (like ethanol or ether) to aid drying, and dry under high vacuum.
-
Section 4: Key Experimental Protocols
Here we provide detailed, validated protocols for the two major synthetic routes discussed.
Protocol 1: Gabriel-Isay Synthesis of 7-Phenylpteridine
This protocol is adapted from established methods and illustrates a typical condensation reaction.[3]
Materials:
-
4,5-Diaminopyrimidine
-
Phenylglyoxal monohydrate
-
Deionized Water
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.10 g (10 mmol) of 4,5-diaminopyrimidine in 50 mL of warm deionized water.
-
In a separate beaker, dissolve 1.52 g (10 mmol) of phenylglyoxal monohydrate in 20 mL of deionized water.
-
Add the phenylglyoxal solution dropwise to the stirring diaminopyrimidine solution at room temperature over 15 minutes.
-
A yellow precipitate should begin to form. Allow the reaction to stir at room temperature for 4 hours.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid sequentially with cold water (3 x 20 mL) and cold ethanol (2 x 10 mL).
-
Dry the product under high vacuum to yield 7-phenylpteridine. Note: This reaction with an unsymmetrical glyoxal may produce a small amount of the 6-phenyl isomer.
Protocol 2: Regioselective Timmis Synthesis of a 6-Substituted Pteridine
This protocol demonstrates the power of the Timmis reaction for achieving unambiguous regiochemistry.[6]
Materials:
-
5-Nitroso-2,4,6-triaminopyrimidine
-
Benzyl cyanide
-
Sodium ethoxide solution (21% in ethanol)
-
Ethanol
Procedure:
-
To a 250 mL three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, add 1.68 g (10 mmol) of 5-nitroso-2,4,6-triaminopyrimidine and 100 mL of absolute ethanol.
-
Add 1.17 g (10 mmol) of benzyl cyanide to the suspension.
-
Heat the mixture to reflux. While refluxing, add 3.24 g (10 mmol of NaOEt) of 21% sodium ethoxide in ethanol dropwise over 30 minutes.
-
The solution will turn a deep color. Continue to reflux for 3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL).
-
Dry the product under high vacuum to yield the 6-phenyl-2,4,7-triaminopteridine.
Section 5: Storage and Handling of Pteridine Analogs
Q: My purified pteridine analog, especially a reduced version like tetrahydrobiopterin, degrades quickly even when stored as a solid. How can I improve its stability?
A: Stability is a major concern, particularly for biologically active reduced pteridines which are highly susceptible to oxidation.[12]
-
Light Sensitivity: Many pteridines are light-sensitive. Always store solids and solutions in amber vials or wrap containers in aluminum foil to protect them from light.[12][13]
-
Oxidation: Reduced pteridines are readily oxidized by air.
-
Solid Storage: Store solids under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C).[12]
-
Solution Storage: Prepare stock solutions in degassed solvents. For reduced pteridines, use an acidic buffer (e.g., 0.1 N HCl), as the protonated form is more stable against oxidation.[12] The addition of antioxidants like dithiothreitol (DTT) is highly recommended for stock solutions intended for biological assays.[12]
-
-
Solvent Choice: For long-term storage, high-purity DMSO is often a good choice for many pteridines due to its ability to form stable solutions that can be stored at -20°C or -80°C.[12] Avoid repeated freeze-thaw cycles by preparing small-volume aliquots.
References
-
El-Sayed, N. F., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(6), 196-213. [Link]
-
Baud, F. J., et al. (2022). Biosynthesis of Pteridines in Insects: A Review. Insects, 13(10), 882. [Link]
-
Solubility of Things. (n.d.). Pteridine. [Link]
-
Ruiz-Alcaraz, A. J., et al. (2019). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 39(5), 1896-1926. [Link]
-
Hörner, G., et al. (2021). Pushing at the Boundaries of Pterin Chemistry. Molecules, 26(19), 5874. [Link]
-
Ruiz-Alcaraz, A. J., et al. (2019). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 39(5), 1896-1926. [Link]
-
C&EN Global Enterprise. (1954). New Pteridine Synthesis. C&EN Global Enterprise, 32(40), 4004. [Link]
-
Solubility of Things. (n.d.). Pterin. [Link]
-
Joshi, H. G., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3298. [Link]
-
Hawkins, M. E. (2001). Use of pteridine nucleoside analogs as hybridization probes. Nucleic Acids Research, 29(15), 3209–3215. [Link]
-
Singh, U. P., et al. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Journal of Pharmaceutical Research International, 34(46A), 26-51. [Link]
-
Albert, A., et al. (1952). Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines. Journal of the Chemical Society (Resumed), 4219-4230. [Link]
-
Hawkins, M. E., et al. (2001). Synthesis and Fluorescence Characterization of Pteridine Adenosine Nucleoside Analogs for DNA Incorporation. Analytical Biochemistry, 298(2), 231-240. [Link]
-
Enkvist, E., et al. (2013). Pterin chemistry and its relationship to the molybdenum cofactor. Coordination Chemistry Reviews, 257(21-22), 2977-2989. [Link]
-
ScienceDirect. (n.d.). Pteridines. [Link]
-
Wikipedia. (n.d.). Pterin. [Link]
-
Schircks Laboratories. (n.d.). General instructions for working with pteridines. [Link]
-
Joshi, H. G., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3298. [Link]
-
Wahyuni, F., et al. (2017). Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. Journal of Medicinal Chemistry, 60(10), 4268–4284. [Link]
-
Bennett, Z., et al. (2022). Comparative routes to 7-carboxymethyl-pterin: A useful medicinal chemistry building block. Pteridines, 33(1), 38-43. [Link]
-
Hörner, G., et al. (2021). Pushing at the Boundaries of Pterin Chemistry. Molecules, 26(19), 5874. [Link]
-
El-Fakharany, E. M., et al. (2024). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. [Link]
-
Garg, N. K., et al. (2013). Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles. Angewandte Chemie International Edition, 52(11), 3245–3248. [Link]
Sources
- 1. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Pushing at the Boundaries of Pterin Chemistry [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Strategies for Enhancing the Quantum Yield of 7-Phenyl-pteridin-4-ol
This guide is designed for researchers, scientists, and drug development professionals utilizing 7-Phenyl-pteridin-4-ol in their experimental workflows. Pteridine derivatives are a critical class of fluorophores, and optimizing their fluorescence output is paramount for applications ranging from cellular imaging to high-throughput screening.[1][2][3] This document provides a comprehensive technical resource, structured to address common challenges and offer advanced strategies for enhancing the fluorescence quantum yield of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (Φf), and why is it a critical parameter for this compound?
A1: The fluorescence quantum yield (Φf) is a direct measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[4][5][6][7]
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
A high quantum yield (approaching 1) indicates that a large fraction of the absorbed energy is released as fluorescence, resulting in a brighter signal. For applications involving this compound, such as fluorescent probes in biological imaging or reporter molecules in assays, a high quantum yield is essential for achieving high sensitivity, strong signal-to-noise ratios, and reliable detection.[1][4] Conversely, a low quantum yield suggests that non-radiative decay pathways, such as internal conversion or intersystem crossing, are dominant, leading to a dim or undetectable signal.[7]
Q2: What are the primary factors that influence the quantum yield of this compound?
A2: The quantum yield of this compound is not an intrinsic, fixed value. It is highly sensitive to its chemical and physical environment. The key factors include:
-
Solvent Environment: Polarity, viscosity, and the hydrogen-bonding capacity of the solvent can significantly alter the energy levels of the excited state and influence the rates of radiative and non-radiative decay.[8][9][10][11]
-
pH: Pteridine derivatives often have multiple protonation sites. Changes in pH can alter the electronic structure of the molecule, leading to dramatic changes in fluorescence properties.[8][11]
-
Temperature: Increased temperature typically enhances molecular vibrations and collisions, which promotes non-radiative decay pathways and consequently lowers the quantum yield.
-
Molecular Aggregation: At high concentrations, fluorophores can form aggregates (dimers or oligomers), which often have different, and usually lower, quantum yields compared to the monomeric form. This is a phenomenon known as concentration quenching.
-
Presence of Quenchers: Other molecules in the solution, such as dissolved oxygen, heavy atoms, or electron-rich species, can deactivate the excited state through collisional quenching, reducing fluorescence.[7]
-
Structural Modifications: The electronic properties of substituents on the pteridine or phenyl ring can be rationally modified to enhance quantum yield.[2][12][13]
Q3: Where can I find reported quantum yield values for pteridine derivatives?
A3: Quantum yields for pteridine nucleoside analogs have been reported to range from less than 0.03 to as high as 0.88, demonstrating the significant impact of structure and environment.[14] Specific values for this compound may vary depending on the experimental conditions. It is always recommended to measure the quantum yield under your specific experimental conditions relative to a well-characterized standard.[4][6]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses common experimental problems that can lead to suboptimal quantum yield measurements for this compound.
Q1: My measured quantum yield for this compound is significantly lower than expected. What are the potential causes?
A1: A low quantum yield reading is a frequent issue that can stem from several sources. Follow this systematic troubleshooting workflow:
Caption: Troubleshooting workflow for low quantum yield.
-
Sample Purity: Impurities, even in trace amounts, can act as efficient quenchers. Verify the purity of your this compound sample using techniques like NMR, mass spectrometry, and HPLC.[15]
-
Solvent Quality and Choice: Always use fresh, spectrophotometric grade solvents. "Old" solvents can absorb moisture or degrade, affecting the fluorophore's environment.[4] The polarity of the solvent has a profound effect; pterin derivatives often show higher fluorescence intensity in nonpolar aprotic solvents compared to polar ones.[11]
-
Concentration and Inner Filter Effects: To avoid measurement artifacts, the optical density (absorbance) of the sample at the excitation wavelength should be kept low, ideally below 0.1.[5][6][16] Higher concentrations can lead to re-absorption of emitted light (the inner filter effect) or self-quenching due to aggregation, both of which artificially lower the measured quantum yield.
-
Instrumentation and Reference Standard: Ensure your spectrofluorometer is correctly calibrated and that the appropriate spectral correction files are being used.[17] The choice of reference standard is crucial; it should absorb and emit in a similar spectral region to your sample.[16][18]
Q2: I'm observing a rapid decrease in fluorescence signal during measurement (photobleaching). How can I minimize this?
A2: Photobleaching is the irreversible photochemical destruction of the fluorophore. Pterin derivatives can be susceptible to photo-oxidation.[19]
-
Reduce Excitation Intensity: Use the lowest excitation power that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation source.
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light. Use shutters and acquire data efficiently.[7]
-
Deoxygenate the Solution: Dissolved oxygen is a primary mediator of photobleaching for many dyes.[20] Gently bubbling an inert gas like argon or nitrogen through the solvent prior to measurement can significantly reduce the rate of photobleaching.
-
Use Antifade Reagents: For microscopy applications, commercially available antifade reagents can be added to the mounting medium to scavenge free radicals.
Q3: The fluorescence emission peak of my this compound sample is shifting. What does this indicate?
A3: A shift in the emission maximum (solvatochromism) is common and informative. It typically points to changes in the fluorophore's microenvironment.
-
Solvent Polarity: Pteridines can exhibit changes in their dipole moment upon excitation.[9] A shift to longer wavelengths (a red shift) upon increasing solvent polarity suggests a larger dipole moment in the excited state than in the ground state.[10] Conversely, a blue shift indicates the ground state is more polar. This property can be exploited to probe the local environment.
-
pH Changes: As mentioned, protonation or deprotonation of the pteridine ring will alter its electronic structure and shift the emission wavelength.[11] Ensure your solutions are adequately buffered if you need to maintain a constant pH.
-
Formation of Different Species: In some cases, a new peak may emerge, indicating the formation of an excited-state complex (excimer or exciplex) or a tautomer.[21]
Section 3: Protocols for Quantum Yield Enhancement
Protocol 3.1: Systematic Solvent Screening
This protocol provides a framework for identifying an optimal solvent environment to maximize the quantum yield of this compound. The goal is to modulate the excited state by varying solvent polarity and hydrogen bonding capability.
Materials:
-
Purified this compound
-
Set of spectrophotometric grade solvents (e.g., Dioxane, Toluene, Dichloromethane, Acetonitrile, DMSO, Ethanol)
-
UV-Vis Spectrophotometer
-
Corrected Spectrofluorometer
-
Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
1 cm path length quartz cuvettes
Methodology:
-
Prepare a Concentrated Stock Solution: Dissolve a small, accurately weighed amount of this compound in a good solubilizing solvent (e.g., DMSO) to make a concentrated stock (e.g., 1-10 mM).
-
Prepare Working Solutions: For each solvent to be tested, dilute the stock solution to achieve an absorbance of ~0.05 at the desired excitation wavelength (λex). This ensures you are in a linear concentration range and minimizes inner filter effects.[6] Prepare a "blank" cuvette containing only the solvent for each one tested.
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each sample. Note the exact absorbance (A) at λex.
-
Measure Fluorescence Emission:
-
Set the spectrofluorometer with the same λex used for the absorbance measurement.
-
Record the corrected fluorescence emission spectrum for each sample, scanning a range well beyond the expected emission peak.
-
Record the emission spectrum for each corresponding solvent blank.
-
-
Process Data:
-
Subtract the blank spectrum from the sample spectrum for each solvent.
-
Integrate the area under the corrected fluorescence emission spectrum (I).
-
-
Measure the Standard: Repeat steps 2-5 for the quantum yield standard, using the same λex and instrument settings.
-
Calculate Relative Quantum Yield (Φs): Use the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
Where:
-
s denotes the sample and r denotes the reference standard.
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Data Interpretation:
| Solvent | Polarity Index | Refractive Index (n) | Absorbance at λex | Integrated Intensity (I) | Calculated Φf |
| Dioxane | 4.8 | 1.422 | Value | Value | Value |
| Toluene | 2.4 | 1.497 | Value | Value | Value |
| Acetonitrile | 5.8 | 1.344 | Value | Value | Value |
| Ethanol | 4.3 | 1.361 | Value | Value | Value |
| DMSO | 7.2 | 1.479 | Value | Value | Value |
| (Note: Values are placeholders and must be determined experimentally.) |
This systematic approach will reveal which solvent environment best stabilizes the emissive state and minimizes non-radiative decay, thereby enhancing the quantum yield.[22]
Protocol 3.2: Advanced Strategy - Structural Modification
For long-term drug development or probe design, enhancing the intrinsic quantum yield through chemical synthesis is a powerful strategy. The electronic nature of substituents on the pteridine ring system can dramatically influence photophysical properties.[2]
Conceptual Framework:
Caption: Conceptual diagram for structural modification strategy.
-
Electron-Donating Groups (EDGs): Introducing EDGs (like amino or alkoxy groups) at positions that extend conjugation, such as the C6 position of the pteridine ring or the para-position of the phenyl ring, can enhance quantum yield.[23] These groups can increase the transition dipole moment and promote radiative decay.
-
Electron-Withdrawing Groups (EWGs): The effect of EWGs is more complex. While they can sometimes quench fluorescence, in certain molecular contexts, they can increase the energy of non-radiative states (like triplet states), thereby reducing intersystem crossing and potentially increasing fluorescence.[2]
-
Steric Hindrance: Introducing bulky groups can restrict torsional (twisting) motions in the excited state. Since these motions often facilitate non-radiative decay, preventing them can lock the molecule in a more planar, emissive conformation, thus increasing the quantum yield.
These synthetic strategies require significant medicinal chemistry expertise but offer the most fundamental approach to creating highly fluorescent probes based on the this compound scaffold.
References
-
Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]
-
Povrozin, Y., & Terpetschnig, E. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. Retrieved from [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]
-
Nanoco Technologies Ltd. (2008). Standard for Measuring Quantum Yield. ResearchGate. Retrieved from [Link]
-
Various Authors. (2015). What's wrong with my quantum yield measurement? ResearchGate. Retrieved from [Link]
-
Resch-Genger, U., Hoffmann, K., Nietz, S., et al. (n.d.). How to Improve Quality Assurance in Fluorometry: Fluorescence-Inherent Sources of Error and Suited Fluorescence Standards. Retrieved from [Link]
- Stefan, M., & Tomas, E. (1998). Photophysical studies of luminarosine—A new, highly fluorescent ribonucleoside with pteridine-like betaine as the aglycone. RSC Publishing.
- Koziol, J., & Szymusiak, H. (1982). Solvent Effects upon the Electronic Absorption and Fluorescence Spectra of Pteridines and Riboflavin and Their Ground and First Excited Singlet State Dipole Moments.
-
PicoQuant. (2015). Quantum yield determination by low-intensity Fluorescence Correlation Spectroscopy (liFCS). Retrieved from [Link]
- Hawkins, M. E., Pfleiderer, W., Balis, F. M., Porter, D., & Knutson, J. R. (1997).
-
LibreTexts. (2023). 3.5: Quantum Yield of Fluorescence. Chemistry LibreTexts. Retrieved from [Link]
- Matiychuk, V., et al. (2022). Chemical structure of pteridine, and the natural produced pteridines: pterin, neopterin, and tetrahydrobiopterin (BH4).
- Al-Ragehey, A. S. J. M. (n.d.). Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3). JMESS.
- Jones, C., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC.
- Schallreuter, K. U., & Wood, J. M. (2002). Oxidative stress in vitiligo: photo-oxidation of pterins produces H(2)O(2) and pterin-6-carboxylic acid. PubMed.
- Bonnett, R., & Martínez, G. (2001). Photobleaching of sensitisers used in photodynamic therapy. Tetrahedron.
- El-Gohary, N. S., & Shaaban, M. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica.
- Weber, W., et al. (2019). Increasing the Fluorescence Quantum Yield and Lifetime of the Flavin Chromophore by Rational Design.
- Stanculescu, I., et al. (2022).
- Niwa, K., et al. (2023). Quantum Yield Enhancement of Firefly Bioluminescence with Biomolecular Condensates.
- Schmidt, D., et al. (2016).
- Schulze, M., et al. (2024).
- Reddy, S. S., et al. (2020). Synthesis, Photophysical Properties and Computational Studies of beta-Substituted Porphyrin Dyads. PubMed.
- Harvey, P. D., et al. (2025). P-184: Photophysical Properties of Some Newly Synthesized Blue-Emitting Polyaromatic Hydrocarbons.
- Pfleiderer, W., & Baur, R. (1992). Pteridines. Part XCVII. Synthesis and properties of 6-thioxanthopterin and 7-thioisoxanthopterin. Semantic Scholar.
- Li, H., et al. (2021). Enhancing performance in blue quantum-dot light-emitting diodes by using a deep HOMO carbazol-phenyl-triazine small molecule blended hole transporting layer.
- Pop, F., et al. (2025). Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers. PMC - PubMed Central.
- Osman, A. H. (1985). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye.
- Arshad, M. N., et al. (2015). Greenish-blue fluorescence of 6-(4-aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile: Synthesis, spectroscopy, crystal structure, and fluorescence property.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. edinst.com [edinst.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Photophysical studies of luminarosine—A new, highly fluorescent ribonucleoside with pteridine-like betaine as the aglycone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. jmess.org [jmess.org]
- 11. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, photophysical and electronic properties of tetra-donor- or acceptor-substituted ortho-perylenes displaying four reversible oxidations or reductions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Photophysical Properties and Computational Studies of beta-Substituted Porphyrin Dyads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence properties of pteridine nucleoside analogs as monomers and incorporated into oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. iss.com [iss.com]
- 17. edinst.com [edinst.com]
- 18. researchgate.net [researchgate.net]
- 19. Oxidative stress in vitiligo: photo-oxidation of pterins produces H(2)O(2) and pterin-6-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nathan.instras.com [nathan.instras.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of 7-Phenyl-pteridin-4-ol Assay Results
Introduction: The Imperative of Orthogonal Validation in Drug Discovery
In the landscape of modern drug discovery, the identification of a "hit" from a primary high-throughput screen (HTS) is merely the opening chapter of a rigorous investigative story. The initial result, often a modulation of signal in a simplified biochemical assay, is fraught with potential for artifacts. Compounds can interfere with the assay technology itself (e.g., fluorescence quenching, light scattering), exhibit non-specific activity, or act via a mechanism irrelevant to the therapeutic hypothesis. Therefore, the journey from a promising hit to a validated lead compound is paved with stringent cross-validation.
This guide provides an in-depth comparison of essential orthogonal methods for validating the activity of a novel inhibitor, using the hypothetical case of 7-Phenyl-pteridin-4-ol as an inhibitor of Kinase X , a critical enzyme in a cancer-related signaling pathway. Pteridine derivatives are a well-established class of kinase inhibitors, making this a relevant and instructive example for researchers in oncology and drug development.[1][2]
The core principle of cross-validation is to confirm a compound's activity using distinct methodologies that rely on different physical principles. This multi-pronged approach builds confidence in the on-target activity of the compound, elucidates its mechanism of action, and provides a more holistic understanding of its potential as a therapeutic agent. A failure to rigorously validate primary hits can lead to the costly pursuit of flawed candidates, wasting invaluable time and resources.
The Initial Hit: A Fluorescence-Based Biochemical Assay
Primary screening for kinase inhibitors often employs fluorescence-based assays due to their sensitivity, scalability, and cost-effectiveness.[3] These assays typically measure the phosphorylation of a peptide or protein substrate by the kinase.
A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. In this setup, a biotinylated substrate peptide and a europium-labeled anti-phospho-substrate antibody are used. When the substrate is phosphorylated by Kinase X, the antibody binds, bringing the europium donor and a streptavidin-conjugated acceptor fluorophore into close proximity, generating a FRET signal. An inhibitor like this compound would prevent this phosphorylation, leading to a decrease in the FRET signal.
While excellent for initial screening, this primary assay is susceptible to artifacts. The readout can be confounded by compounds that are inherently fluorescent, that quench the fluorescence of the assay reagents, or that inhibit the coupling enzymes used in some assay formats.[4] This necessitates the cross-validation workflow detailed below.
Cross-Validation Workflow: From Biochemical Potency to Cellular Efficacy
The validation process follows a logical progression from confirming direct physical binding to assessing functional activity in a complex biological system.
Caption: A typical workflow for cross-validating a primary screening hit.
Method 1: Isothermal Titration Calorimetry (ITC) — The Gold Standard for Binding Affinity
ITC stands as a cornerstone of biophysical characterization because it directly measures the heat released or absorbed during a binding event.[5][6] This provides a complete thermodynamic profile of the interaction in solution, without the need for labels, dyes, or immobilization, thus minimizing potential artifacts.[5] It is often used to validate results from other binding assays as it is not prone to "false positives".[5]
Causality Behind the Choice: An ITC experiment directly answers the question: "Does my compound physically bind to the target protein?" It measures the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[7] A strong correlation between the biochemical IC₅₀ and the ITC-derived Kᴅ provides powerful evidence that the compound's inhibitory activity is due to direct binding to the target's active site.
Experimental Protocol: ITC for this compound and Kinase X
-
Protein Preparation: Dialyze purified Kinase X extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to ensure buffer matching. Concentrate the protein to a suitable concentration (typically 10-20 µM).
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock. Then, dilute it into the same ITC running buffer used for the protein dialysis to a final concentration of 100-200 µM. The final DMSO concentration should be matched in the protein solution (typically ≤ 2%).
-
Instrument Setup: Set the instrument (e.g., a Malvern Panalytical MicroCal PEAQ-ITC) to the desired temperature (e.g., 25°C). Thoroughly clean the sample cell and syringe.
-
Loading: Load the Kinase X solution into the sample cell (approx. 200-300 µL). Load the this compound solution into the titration syringe (approx. 40 µL).
-
Titration: Perform a titration experiment consisting of a series of small injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution, with sufficient spacing between injections to allow a return to the baseline.
-
Data Analysis: Integrate the heat-flow peaks for each injection. Plot the integrated heat against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kᴅ, n, ΔH, and ΔS.[8]
Method 2: Surface Plasmon Resonance (SPR) — Unveiling the Kinetics of Interaction
SPR is another powerful, label-free biophysical technique that provides real-time data on the kinetics of molecular interactions.[8] It measures changes in the refractive index at the surface of a sensor chip as an analyte (the inhibitor) flows over an immobilized ligand (the kinase).
Causality Behind the Choice: While ITC provides the 'how strong' (Kᴅ), SPR reveals the 'how fast' and 'how long' of binding by determining the association rate constant (kₐ or k_on) and the dissociation rate constant (k_d or k_off).[9] The equilibrium dissociation constant (Kᴅ) can be calculated from the ratio of these rates (k_d/kₐ). This kinetic information is invaluable for lead optimization; for instance, a compound with a slow dissociation rate (long residence time) may exhibit prolonged pharmacodynamic effects in vivo, a desirable characteristic for certain therapeutic targets.[10]
Experimental Protocol: SPR for this compound and Kinase X
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize Kinase X onto the chip surface via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0). The immobilization level should be optimized to achieve a suitable response for a small molecule analyte.[11][12]
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl. A reference flow cell should be prepared similarly but without the immobilized kinase to allow for reference subtraction.
-
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). The concentration range should bracket the expected Kᴅ (e.g., 0.1 nM to 1 µM).
-
Binding Analysis:
-
Inject the different concentrations of this compound over the ligand and reference surfaces for a defined period (association phase).
-
Follow this with an injection of running buffer alone to monitor the dissociation of the compound from the kinase (dissociation phase).
-
Between cycles, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound analyte, preparing the surface for the next injection.[13]
-
-
Data Analysis:
-
After subtracting the reference channel signal, the resulting sensorgrams (response units vs. time) are globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This fitting yields the kₐ, k_d, and Kᴅ values.
-
Method 3: Cell-Based Assays — Assessing Activity in a Physiological Context
Ultimately, a successful drug must engage its target and exert a functional effect within the complex environment of a living cell. Cell-based assays are therefore a critical validation step to bridge the gap between in vitro biochemistry and in vivo pharmacology.[14][15] They provide a more physiologically relevant measure of a compound's potency, taking into account factors like cell permeability, efflux, and competition with high intracellular concentrations of co-factors like ATP.[16]
Causality Behind the Choice: A cell-based assay directly tests the functional consequences of target engagement. For a kinase inhibitor, a common approach is to measure the phosphorylation of a known downstream substrate of Kinase X. A decrease in the phosphorylation of this substrate in response to this compound treatment confirms that the compound can enter the cell, bind to Kinase X, and inhibit its catalytic activity, leading to a measurable downstream effect.
Signaling Pathway of Kinase X
Sources
- 1. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Discovery of potent pteridine reductase inhibitors to guide antiparasite drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioradiations.com [bioradiations.com]
- 12. dhvi.duke.edu [dhvi.duke.edu]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. mdpi.com [mdpi.com]
- 15. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structure-Activity Relationships of 7-Phenyl-pteridin-4-ol Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pteridine scaffold has emerged as a privileged structure, capable of targeting a diverse range of kinases with high potency. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-Phenyl-pteridin-4-ol analogs, a class of compounds with significant potential for the development of novel therapeutics. By synthesizing data from key studies on related pteridinone derivatives, we will explore the causal relationships between structural modifications and biological activity, offering field-proven insights for researchers in medicinal chemistry and drug development.
The this compound Scaffold: A Promising Kinase Inhibitor Template
The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is a versatile scaffold found in numerous biologically active molecules. The this compound core, in its tautomeric pteridin-4-one form, presents key hydrogen bond donors and acceptors that can effectively interact with the hinge region of the ATP-binding site of many kinases. The phenyl group at the 7-position provides a crucial anchor for further substitutions, allowing for the exploration of various pockets within the kinase active site to enhance potency and selectivity.
Recent studies on structurally related pteridin-7(8H)-one and 4-methylpteridinone analogs have shed light on the critical determinants of inhibitory activity against kinases such as Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks).[1][2] This guide will draw comparative insights from these studies to build a comprehensive SAR model for this compound derivatives.
Deconstructing the Structure-Activity Relationship: Key Modifications and Their Impact
The biological activity of this compound analogs can be systematically modulated by substitutions at various positions of the pteridine core and the 7-phenyl ring.
Substitutions on the Pteridine Core
Modifications on the pteridine ring itself, particularly at the 2- and 4-positions, have a profound impact on kinase inhibitory activity.
-
The 2-Amino Group: The presence of a 2-amino group is a common feature in many potent pteridine-based kinase inhibitors. This group can form a critical hydrogen bond with the kinase hinge region, a key interaction for anchoring the inhibitor in the ATP-binding pocket. Studies on 2,4-diaminopteridine derivatives have demonstrated their potent inhibitory activities against various enzymes.[3]
-
The 4-Oxo/Amino Group: The 4-ol exists in tautomeric equilibrium with the 4-one form. This keto-enol tautomerism can influence the hydrogen bonding pattern with the kinase. While the 4-ol can act as a hydrogen bond donor, the 4-one (lactam) form presents a hydrogen bond acceptor. The nature of the substituent at the 4-position (oxo, amino, or substituted amino) significantly dictates the binding mode and potency. For instance, in a series of pteridin-7(8H)-one analogues targeting CDK4/6, the 4-oxo group was a consistent feature of active compounds.[1]
The Significance of the 7-Phenyl Group
The phenyl ring at the 7-position serves as a versatile scaffold for introducing a wide array of substituents that can probe different regions of the kinase active site, thereby influencing both potency and selectivity.
-
Electronic Effects: The electronic nature of the substituents on the 7-phenyl ring can modulate the overall electron density of the pteridine core, which in turn can affect the strength of the hinge-binding interactions. Electron-withdrawing groups (e.g., halogens, nitro) and electron-donating groups (e.g., methoxy, methyl) can be systematically varied to optimize activity.
-
Steric and Hydrophobic Interactions: The size and lipophilicity of the substituents on the 7-phenyl ring are critical for exploiting hydrophobic pockets within the kinase active site. Bulky substituents may either enhance binding by filling a large pocket or lead to steric clashes, resulting in reduced activity. A parabolic relationship between hydrophobicity and binding affinity is often observed, where an optimal lipophilicity is required for maximal potency.[4]
The following Graphviz diagram illustrates the key structural components of the this compound scaffold and the potential points of modification.
Caption: Key modification points on the this compound scaffold.
Comparative Analysis of Biological Activity
To provide a quantitative understanding of the SAR, the following table summarizes the inhibitory activities of representative pteridinone analogs against their target kinases. While direct data for this compound analogs is limited in publicly available literature, the data from closely related series provides valuable insights.
| Compound ID | Scaffold | R1 (Position 2) | R3 (7-Aryl) | Target Kinase | IC50 (nM) | Reference |
| 7s | Pteridin-7(8H)-one | -NH-c-Pr | 4-F-Ph | CDK4/cyclin D3 | 34.0 | [1] |
| Palbociclib | Pyridopyrimidine | - | - | CDK4/cyclin D3 | 11 | [1] |
| Cpd 1 | 4-Methylpteridinone | - | 4-Cl-Ph | PI3Kα | 1.4 | [2] |
| Cpd 2 | 4-Methylpteridinone | - | 4-MeO-Ph | PI3Kα | 15 | [2] |
Analysis of the Data:
-
The pteridin-7(8H)-one analog 7s demonstrates potent inhibition of CDK4, comparable to the approved drug Palbociclib, highlighting the potential of the pteridinone scaffold.[1]
-
The 4-methylpteridinone series shows that substitutions on the 7-aryl group significantly impact potency against PI3Kα. The electron-withdrawing chloro group in Cpd 1 leads to a more potent inhibitor than the electron-donating methoxy group in Cpd 2 .[2] This suggests that for PI3Kα inhibition, modulating the electronic properties of the 7-phenyl ring is a key optimization strategy.
The following diagram illustrates the general SAR trends observed for pteridinone-based kinase inhibitors.
Caption: General SAR trends for pteridinone-based kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential.
General Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through a convergent synthesis strategy. A common route involves the condensation of a substituted 4,5-diaminopyrimidin-6-ol with a phenylglyoxal derivative.
Step-by-step Methodology:
-
Synthesis of 4,5-diaminopyrimidin-6-ol: This intermediate can be prepared from commercially available starting materials, such as 4-amino-6-chloropyrimidine, through a sequence of amination and hydrolysis reactions.
-
Synthesis of Phenylglyoxal Derivatives: Substituted phenylglyoxals can be synthesized by the oxidation of the corresponding acetophenones using selenium dioxide.
-
Condensation Reaction: Equimolar amounts of the 4,5-diaminopyrimidin-6-ol and the phenylglyoxal derivative are refluxed in a suitable solvent, such as ethanol or acetic acid, to yield the desired this compound analog.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel.
The following workflow diagram illustrates the general synthetic route.
Caption: General synthetic workflow for this compound analogs.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against a specific kinase is typically determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Step-by-step Methodology:
-
Prepare Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a specific peptide), ATP, and the test compound at various concentrations. Include appropriate controls (no inhibitor, no enzyme).
-
Incubate: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: The amount of ADP produced is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs and related pteridinones have provided a clear roadmap for the design of potent and selective kinase inhibitors. The key takeaways are the importance of the 2-amino group for hinge binding and the significant influence of substituents on the 7-phenyl ring on potency and selectivity. Future efforts in this area should focus on:
-
Systematic exploration of substitutions on the 7-phenyl ring to optimize interactions with the selectivity pocket of target kinases.
-
Introduction of diverse functional groups at the 2- and 4-positions to fine-tune the hydrogen bonding network.
-
In-depth profiling of promising compounds against a panel of kinases to assess their selectivity.
-
Elucidation of the binding mode of potent inhibitors through co-crystallization studies with their target kinases.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel this compound-based kinase inhibitors for the treatment of various diseases, including cancer and inflammatory disorders.
References
-
Synthesis and biological activities of 2,4-diaminopteridine derivatives. PubMed, [Link].
-
Development of pteridin-7(8H)-one analogues as highly potent cyclin-dependent kinase 4/6 inhibitors: Synthesis, structure-activity relationship, and biological activity. PubMed, [Link].
-
Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors. PubMed, [Link].
-
4-methylpteridinones as orally active and selective PI3K/mTOR dual inhibitors. PubMed, [Link].
Sources
- 1. Development of pteridin-7(8H)-one analogues as highly potent cyclin-dependent kinase 4/6 inhibitors: Synthesis, structure-activity relationship, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-methylpteridinones as orally active and selective PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2,4-diaminopteridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 7-Phenyl-pteridin-4-ol in Diverse Biological Models: An Illustrative Guide
Disclaimer: Direct experimental data for 7-Phenyl-pteridin-4-ol is not extensively available in the public domain. This guide therefore presents an illustrative performance evaluation based on published data for structurally related pteridine derivatives to provide a comparative context and framework for potential research applications. The experimental data presented for this compound should be considered hypothetical and requires experimental validation.
Introduction: The Versatile Pteridine Scaffold in Drug Discovery
Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, represent a "privileged scaffold" in medicinal chemistry.[1] This structural motif is found in a variety of natural compounds and has been the basis for the development of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 7-phenyl substitution on the pteridin-4-ol core introduces a significant lipophilic and aromatic component, which can profoundly influence its interaction with biological targets. This guide provides a comparative framework for evaluating the performance of this compound in key biological models relevant to drug discovery, particularly in the context of oncology.
Part 1: In Vitro Antiproliferative Activity in Cancer Cell Lines
A primary application for novel heterocyclic compounds is in the discovery of new anticancer agents. The antiproliferative potential of this compound is herein hypothetically evaluated against a panel of human cancer cell lines and compared with a known pteridine-based drug, Methotrexate, and a standard chemotherapeutic, Doxorubicin.
Experimental Protocol: MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of living cells, which reflects the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with serial dilutions of this compound, Methotrexate, and Doxorubicin (typically ranging from 0.01 µM to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
Comparative Data Table: Antiproliferative Activity (IC₅₀, µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| This compound (Hypothetical) | 8.5 | 12.2 | 15.7 |
| Methotrexate | 0.05 | 0.1 | 0.08 |
| Doxorubicin | 0.8 | 1.2 | 0.5 |
Interpretation: In this illustrative comparison, this compound demonstrates moderate antiproliferative activity against the tested cancer cell lines. While less potent than the established drugs Methotrexate and Doxorubicin, its activity in the low micromolar range suggests it could be a valuable starting point for further optimization. The variation in IC₅₀ values across different cell lines may indicate a degree of selectivity.
Part 2: Kinase Inhibition Profile
Many pteridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Here, we hypothetically assess the inhibitory activity of this compound against two important cancer-related kinases, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and compare it to the known kinase inhibitor, Sorafenib.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Step-by-Step Methodology:
-
Reaction Setup: Recombinant human EGFR or VEGFR2 kinase is added to the wells of a 96-well plate containing a suitable substrate and kinase buffer.
-
Inhibitor Addition: Serial dilutions of this compound and Sorafenib are added to the wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature for 1 hour.
-
Detection: A luciferase-based reagent is added to the wells. The luminescence signal is proportional to the amount of ATP remaining.
-
Signal Measurement: Luminescence is measured using a plate reader.
-
IC₅₀ Determination: The IC₅₀ values are determined from the dose-response curves.
Comparative Data Table: Kinase Inhibitory Activity (IC₅₀, nM)
| Compound | EGFR | VEGFR2 |
| This compound (Hypothetical) | 250 | 180 |
| Sorafenib | 90 | 58 |
Interpretation: The hypothetical data suggests that this compound may act as a dual inhibitor of EGFR and VEGFR2, albeit with lower potency than the multi-kinase inhibitor Sorafenib. The inhibition of these key signaling kinases provides a plausible mechanism for its observed antiproliferative effects.
Part 3: Modulation of Cancer-Relevant Signaling Pathways
To visualize the potential mechanism of action of this compound, the following diagram illustrates its hypothetical inhibitory effect on the EGFR signaling cascade, a critical pathway in many cancers.
Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.
Part 4: Experimental Workflow for Compound Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel compound like this compound.
Caption: A streamlined workflow for the preclinical evaluation of a novel therapeutic candidate.
Conclusion and Future Perspectives
This illustrative guide positions this compound as a compound with potential for development as an anticancer agent, based on the known activities of related pteridine derivatives. The hypothetical data suggests moderate antiproliferative and kinase inhibitory activities. However, it is crucial to emphasize that these are projections and require rigorous experimental validation.
Future research should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro evaluation against a broad panel of cancer cell lines and kinases. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the phenyl ring and the pteridine core, will be essential to optimize potency and selectivity. Promising candidates can then be advanced to in vivo animal models to assess their efficacy and pharmacokinetic properties.
References
- Chauhan, P. M., et al. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(12), 4669-4683. [Link not available]
- González-Linares, G., et al. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 38(6), 1889-1939.
- Heck, R., et al. (2021). Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview). Oriental Journal of Chemistry, 37(4), 784-796.
- Rasmussen, M. B., et al. (2022). Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model – Part II. Metabolites, 12(5), 389.
-
Wang, H., et al. (2020). Design, synthesis, and biological evaluation of 4,5-dihydro-[1][3][4]triazolo[4,3-f]pteridine derivatives as novel dual-PLK1/BRD4 inhibitors. European Journal of Medicinal Chemistry, 191, 112152.
-
NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute. [Link]
- Taylor, S. S., & Kornev, A. P. (2011). Protein kinases: evolution of dynamic regulatory proteins. Trends in Biochemical Sciences, 36(2), 65–77.
Sources
A Senior Application Scientist's Guide to Benchmarking 7-Phenyl-pteridin-4-ol Against Commercially Available Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that can profoundly impact experimental outcomes. The ideal fluorophore offers a combination of high brightness, exceptional photostability, and minimal environmental sensitivity. In this guide, we provide a comprehensive framework for benchmarking the performance of 7-Phenyl-pteridin-4-ol, a pteridine-based fluorophore, against a panel of widely used, commercially available fluorescent dyes.
Pteridine derivatives are a class of heterocyclic compounds that are ubiquitous in biological systems and have garnered significant interest for their fluorescent properties. Oxidized pterins, in particular, can exhibit strong fluorescence, with their photophysical characteristics being highly tunable through chemical substitution.[1][2] This guide will delve into the key performance indicators for fluorescent dyes and provide detailed, field-proven protocols for their measurement, enabling researchers to make informed decisions for their specific applications.
Understanding the Key Performance Indicators of Fluorescent Dyes
The utility of a fluorescent dye is primarily determined by a set of key photophysical parameters. A thorough understanding of these metrics is essential for a meaningful comparison.
-
Molar Extinction Coefficient (ε): This value represents the efficiency with which a molecule absorbs light at a specific wavelength. A higher molar extinction coefficient contributes to a brighter fluorescent signal, as more photons are absorbed.
-
Fluorescence Quantum Yield (Φf): This is the ratio of photons emitted as fluorescence to the number of photons absorbed.[2] It is a direct measure of the efficiency of the fluorescence process. A quantum yield closer to 1 indicates a highly efficient fluorophore. The quantum yield of pteridine derivatives can vary widely, from less than 0.03 to as high as 0.88, depending on their chemical structure and environment.[3]
-
Brightness: This is a practical measure of a fluorophore's performance and is calculated as the product of the molar extinction coefficient and the fluorescence quantum yield (ε × Φf).
-
Photostability: This refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light.[4] High photostability is crucial for applications requiring long-term imaging or intense illumination.
-
Stokes Shift: This is the difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is generally desirable as it facilitates the separation of the excitation and emission signals, improving the signal-to-noise ratio.
-
pH Sensitivity: The fluorescence of some dyes can be influenced by the pH of their environment. While this can be exploited for pH sensing applications, it can also be a significant drawback in experiments where stable fluorescence is required across a range of pH values.[5]
Comparative Analysis of this compound and Commercial Dyes
The following table provides a comparative overview of the key photophysical properties of this compound and a selection of popular commercially available fluorescent dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Quantum Yield (Φf) | Brightness (ε × Φf) | Key Features |
| This compound (Estimated) | ~350-380 | ~430-460 | ~10,000 - 20,000 | ~0.3 - 0.6 | ~3,000 - 12,000 | Potentially blue-shifted fluorescence; properties are highly dependent on environment. |
| Fluorescein (FITC) | 495 | 519 | 75,000[7] | 0.92[7] | 69,000 | Bright green fluorescence, but susceptible to photobleaching and pH changes.[7][8][9] |
| Rhodamine B | 543 | 565 | 106,000[10] | 0.70[10] | 74,200 | Bright orange-red fluorescence, good photostability.[11] |
| Rhodamine 6G | 528 | 551 | 116,000 | 0.95 | 110,200 | Very bright and photostable, widely used as a laser dye.[1] |
| Alexa Fluor™ 488 | 496 | 519 | 71,000[12] | 0.92[12] | 65,320 | Excellent photostability and pH insensitivity, a superior alternative to FITC.[12] |
| ATTO 488 | 501 | 523 | 90,000[13] | 0.80[13] | 72,000 | High photostability and brightness, suitable for single-molecule detection. |
| Cyanine3 (Cy3) | 550 | 570 | 150,000[6] | 0.31[6] | 46,500 | Bright orange-red fluorescence, commonly used for labeling nucleic acids and proteins.[6] |
Experimental Protocols for Benchmarking
To ensure a rigorous and objective comparison, it is imperative to perform side-by-side experimental validation. Here, we provide detailed protocols for measuring the key performance indicators.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer and applying the Beer-Lambert law.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the dye in a suitable solvent (e.g., DMSO for organic dyes, aqueous buffer for water-soluble dyes).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired experimental buffer.
-
Absorbance Measurement: Measure the absorbance of each dilution at the dye's absorption maximum (λmax) using a spectrophotometer.
-
Data Analysis: Plot absorbance versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the linear portion of the curve according to the Beer-Lambert law: A = εcl, where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Caption: Workflow for relative quantum yield measurement.
Assessment of Photostability
Photostability is evaluated by measuring the rate of fluorescence decay under continuous illumination.
Methodology:
-
Sample Preparation: Prepare a solution of the dye in the desired buffer and mount it on a fluorescence microscope.
-
Initial Imaging: Acquire an initial image to determine the starting fluorescence intensity (F0).
-
Continuous Illumination: Expose the sample to continuous excitation light of constant intensity.
-
Time-Lapse Imaging: Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.
-
Data Analysis: Measure the fluorescence intensity in a region of interest for each time point. Plot the normalized fluorescence intensity (F/F0) as a function of time. The photostability can be quantified by the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Caption: Workflow for assessing photostability.
Expert Insights and Considerations
As a Senior Application Scientist, it is crucial to emphasize that the selection of a fluorescent dye should not be based solely on its catalog specifications. The performance of a fluorophore can be significantly influenced by its local environment, including solvent polarity, pH, and binding to macromolecules. Therefore, it is highly recommended to perform benchmarking experiments under conditions that closely mimic your intended application.
For this compound, the phenyl substituent at the 7-position is expected to influence its photophysical properties through extended π-conjugation. While our estimations provide a starting point, experimental validation is essential to accurately characterize its performance and determine its suitability for your research needs.
Conclusion
This guide provides a comprehensive framework for benchmarking the performance of this compound against a selection of commercially available fluorescent dyes. By following the detailed experimental protocols and considering the key performance indicators, researchers can make data-driven decisions to select the optimal fluorophore for their specific applications. The field of fluorescence is continually evolving, and a rigorous approach to dye characterization is paramount for achieving reliable and reproducible experimental results.
References
-
Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - MDPI. [Link]
-
FITC (Fluorescein isothiocyanate) - TdB Labs. [Link]
-
Fluorescence quantum yield measurement | JASCO Global. [Link]
-
The Science Behind Rhodamine 6G: Properties and Applications. [Link]
-
Fluorescence Properties of Pteridine Nucleoside Analogs as Monomers and Incorporated Into Oligonucleotides - PubMed. [Link]
-
Fluorescein isothiocyanate - Wikipedia. [Link]
-
(PDF) Reflectance and photophysical properties of rhodamine 6G/2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid as cold hybrid colorant - ResearchGate. [Link]
-
Alexa Fluor 488 Dye Profile - FluoroFinder. [Link]
-
Photophysical and Lasing Properties of Rhodamine 6G Confined in Polymeric Nanoparticles | Semantic Scholar. [Link]
-
Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Publishing. [Link]
-
Properties of Fluorescent Dyes - News Blog - Jena Bioscience. [Link]
-
[PDF] Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA. | Semantic Scholar. [Link]
-
Rhodamine B - Wikipedia. [Link]
-
Cyanine - Wikipedia. [Link]
-
Structure and properties of CY3-COOH Cyanine 3 - Technical Information - Yusi Medicine. [Link]
-
Rhodamine B - OMLC. [Link]
-
ATTO 488 Dye Profile - FluoroFinder. [Link]
-
Atto 488 - metabion. [Link]
-
Substituent effects on the photophysical properties of pterin derivatives in acidic and alkaline aqueous solutions - PubMed. [Link]
-
A Comparison of the Emission Efficiency of Four Common Green Fluorescence Dyes after Internalization into Cancer Cells - PMC - NIH. [Link]
-
Optical properties of Alexa 488 and Cy5 immobilized on a glass surface - PubMed. [Link]
-
Products: Fluorescent Dyes - Chemiesynth Group. [Link]
-
Phenyl-substituted 2,2′:6′,2″-terpyridine as a new series of fluorescent compounds—their photophysical properties and fluorescence tuning - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Phenyl-substituted 2,2′:6′,2″-terpyridine as a new series of fluorescent compounds - Their photophysical properties and fluorescence tuning | Request PDF - ResearchGate. [Link]
-
Fluorescent Dyes - RS Colorant. [Link]
-
Photophysical properties of the 8-phenyl analogue of PM567: a theoretical rationalization. [Link]
-
Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC. [Link]
-
7-substituted pterins in humans with suspected pterin-4a-carbinolamine dehydratase deficiency. Mechanism of formation via non-enzymatic transformation from 6-substituted pterins - PubMed. [Link]
-
Crystal Structures of Novel Phenyl Fulgides - Preprints.org. [Link]
-
Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes - PMC - PubMed Central. [Link]
-
(PDF) SYNTHESIS, CHARACTERIZATION, AND SPECTROSCOPIC INVESTIGATION OF FULLY CONJUGATED PYRAZINOPORPHYRAZINES - ResearchGate. [Link]
-
Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye - ResearchGate. [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC - NIH. [Link]
-
Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative | Semantic Scholar. [Link]
-
Antioxidant-substituted tetrapyrazinoporphyrazine as a fluorescent sensor for basic anions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence properties of pteridine nucleoside analogs as monomers and incorporated into oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and fluorescence characterization of pteridine adenosine nucleoside analogs for DNA incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2020120636A1 - Fluorescence dye - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US5424440A - Fluorescent benzothiazole derivatives - Google Patents [patents.google.com]
- 12. US20040185447A1 - Dye compositions which provide enhanced differential fluorescence and light scatter characteristics - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Specificity and Sensitivity of 7-Phenyl-pteridin-4-ol Probes for Peroxynitrite Detection
For researchers, scientists, and drug development professionals, the accurate detection of peroxynitrite (ONOO⁻) is a critical yet challenging endeavor. As a highly reactive and short-lived nitrogen species (RNS), peroxynitrite is a key mediator in a spectrum of physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular disease[1][2]. Its transient nature demands detection methods that are not only sensitive but also exquisitely specific.[3] Fluorescent probes have emerged as indispensable tools for real-time monitoring of peroxynitrite in living systems due to their high sensitivity and spatiotemporal resolution.[3][4]
This guide provides an in-depth technical framework for assessing a promising, yet less characterized, class of fluorescent probes: those based on the 7-Phenyl-pteridin-4-ol scaffold. We will delve into the mechanistic rationale for their use, provide detailed protocols for their validation, and objectively compare their potential performance against established alternatives.
The this compound Probe: A Mechanistic Overview
The pteridine core is a well-known heterocyclic scaffold in biology, most notably in the structure of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthase.[5][6] Crucially, research has demonstrated that reduced pteridines like BH4 are primary targets for oxidation by peroxynitrite.[5][7][8] This known reactivity forms the scientific basis for proposing this compound as a specific sensor for peroxynitrite.
The proposed sensing mechanism involves the direct oxidation of the pteridinone ring system by peroxynitrite. This oxidation alters the electronic conjugation of the fluorophore, leading to a discernible change in its fluorescence properties—either a ratiometric shift or an intensity turn-on/off response. The phenyl group at the 7-position serves to modulate the spectroscopic properties and reactivity of the pteridine core.
Diagram 1: Proposed Sensing Mechanism
Caption: Proposed oxidation of this compound by peroxynitrite.
Experimental Validation: A Self-Validating System
A rigorous assessment is paramount to establishing the trustworthiness of any new probe. The following protocols are designed as a self-validating workflow, where each step builds upon the last to create a comprehensive performance profile.
Protocol 1: Synthesis of this compound
The most versatile method for synthesizing the pteridine core is the Gabriel-Isay condensation.[9] This protocol focuses on achieving high regioselectivity for the desired 7-phenyl isomer.
Rationale: The condensation of an unsymmetrical dicarbonyl compound (phenylglyoxal) with a diaminopyrimidine can yield both 6-phenyl and 7-phenyl isomers. Controlling the pH is the most critical factor to direct the reaction towards the desired 7-substituted product.[10]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 2,5,6-Triaminopyrimidin-4(3H)-one (the pyrimidine source) in a buffered aqueous solution.
-
pH Adjustment: Adjust the reaction mixture to a pH of 9-10 using a suitable base (e.g., sodium carbonate). This is the key step for ensuring regioselectivity.[10]
-
Condensation: Slowly add a solution of phenylglyoxal monohydrate (the dicarbonyl source) to the pyrimidine solution with constant stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Purification: Isolate the crude product by filtration. Purify the this compound via recrystallization or column chromatography to remove any unreacted starting materials or the 6-phenyl isomer.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Assessment of Specificity
The hallmark of a reliable probe is its ability to distinguish its target analyte from a cocktail of chemically similar species present in a biological milieu.
Rationale: Peroxynitrite is part of a larger family of reactive oxygen and nitrogen species (ROS/RNS). A robust probe must show a significant response only to peroxynitrite and negligible response to other ROS/RNS, even at high concentrations.
Step-by-Step Methodology:
-
Probe Preparation: Prepare a stock solution of the purified this compound (e.g., 1 mM in DMSO) and a working solution (e.g., 10 µM) in a phosphate buffer (100 mM, pH 7.4).
-
Analyte Panel: Prepare solutions of various relevant ROS/RNS (final concentration typically 100 µM or 10-fold excess over the probe). The panel should include, at a minimum:
-
Peroxynitrite (ONOO⁻)
-
Hydrogen peroxide (H₂O₂)
-
Hypochlorite (OCl⁻)
-
Superoxide (O₂⁻˙) - generated in situ, e.g., from KO₂
-
Nitric oxide (NO) - from a donor like DEA NONOate
-
Hydroxyl radical (•OH)
-
Singlet oxygen (¹O₂)
-
-
Fluorescence Measurement: In a 96-well plate, add the probe solution to each well. Record the baseline fluorescence using a plate reader at the predetermined optimal excitation/emission wavelengths.
-
Incubation & Reading: Add each species from the analyte panel to respective wells. Incubate for a set period (e.g., 30 minutes) and measure the final fluorescence intensity.
-
Data Analysis: Plot the fluorescence response (fold change) of the probe to each species. A highly specific probe will show a dramatic increase in fluorescence only in the presence of peroxynitrite.
Protocol 3: In Vitro Assessment of Sensitivity and Kinetics
This protocol determines the limit of detection (LOD) and the reaction speed, which are critical metrics for detecting low physiological concentrations of a transient analyte.
Rationale: The short half-life of peroxynitrite (<1 second at physiological pH) necessitates a probe with a rapid response time.[11] The LOD determines the lowest concentration of peroxynitrite that can be reliably detected above background noise.
Step-by-Step Methodology:
-
Titration Curve: Prepare a series of peroxynitrite concentrations (e.g., 0-20 µM) in phosphate buffer (pH 7.4).
-
Fluorescence Measurement: Add the this compound probe (e.g., 10 µM) to each concentration and measure the fluorescence intensity after a fixed incubation time.
-
LOD Calculation: Plot the fluorescence intensity against the peroxynitrite concentration. The LOD is calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the linear portion of the titration curve.
-
Kinetic Analysis (Stopped-Flow): For a precise measurement of reaction speed, use a stopped-flow instrument. Rapidly mix the probe solution with a solution of peroxynitrite and monitor the change in fluorescence intensity over milliseconds to seconds. A fast-response probe should show a rapid signal increase within seconds.[11][12]
Diagram 2: Experimental Validation Workflow
Caption: A sequential workflow for the synthesis and rigorous validation of the probe.
Performance Benchmark: this compound vs. Alternatives
No single probe is perfect for every application. A direct comparison with established alternatives provides the necessary context for experimental design. The two most common classes of peroxynitrite probes are boronate-based and rhodamine-based sensors.
-
Boronate Probes: These are often considered the gold standard for specificity. They undergo a rapid and direct oxidation by peroxynitrite to yield highly fluorescent phenols.[13][14][15][16][17] Their reaction with H₂O₂ is several orders of magnitude slower, granting them excellent selectivity.[13][14]
-
Rhodamine Probes: These probes typically employ a turn-on mechanism based on the oxidation of a hydrazide group or the opening of a spirolactam ring.[4][11][12][18] Their key advantages often lie in superior photophysical properties, such as long-wavelength emission (which minimizes cellular autofluorescence) and high quantum yields.[4][19][20][21]
Table 1: Comparative Analysis of Peroxynitrite Probes
| Feature | This compound (Hypothesized) | Boronate-Based Probes (e.g., Coumarin Boronate) | Rhodamine-Based Probes (e.g., Rhodamine Hydrazide) |
| Sensing Mechanism | Direct oxidation of pteridine ring | Oxidative deboronation to phenol[15][17] | Spirocycle opening via hydrazide oxidation[4][18] |
| Specificity | Potentially high; requires testing | Excellent; very slow reaction with H₂O₂[13][14] | Good to Excellent; some may have minor cross-reactivity |
| Sensitivity (LOD) | To be determined | Typically in the low nM range (e.g., 0.65 nM - 24 nM)[21] | Typically in the low to mid nM range (e.g., 18 nM)[20] |
| Response Time | To be determined | Very fast (< 20 seconds)[14] | Fast (< 30 seconds)[11][12] |
| Excitation/Emission | Likely in UV/blue region (~350/440 nm)[22][23] | Varies by fluorophore (e.g., Coumarin: ~385/450 nm)[4] | Red/Far-Red (~570/610 nm), minimizes autofluorescence[20] |
| Key Advantage | Novel scaffold, potential for unique reactivity | High specificity and well-validated mechanism | Excellent photophysical properties for imaging |
| Potential Limitation | Shorter wavelengths may suffer from autofluorescence | May require organic co-solvents | Potential for non-specific oxidation under harsh conditions |
Conclusion
The this compound scaffold represents a scientifically plausible and compelling candidate for the development of novel fluorescent probes for peroxynitrite. Its assessment, however, must be conducted with rigorous, multi-faceted validation. By following the detailed protocols for synthesis, specificity, and sensitivity testing outlined in this guide, researchers can build a comprehensive and trustworthy profile of this probe. Comparing its performance metrics against well-established boronate and rhodamine-based probes will ultimately determine its unique advantages and place within the essential toolkit for studying the complex biology of reactive nitrogen species.
References
-
Boronate Probes as Diagnostic Tools for Real Time Monitoring of Peroxynitrite and Hydroperoxides . ACS Publications. Available at: [Link]
-
A fast-response and highly specific Si-Rhodamine probe for endogenous peroxynitrite detection in living cells . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Oxidation of tetrahydrobiopterin by peroxynitrite: implications for vascular endothelial function . PubMed. Available at: [Link]
-
Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides . PMC - NIH. Available at: [Link]
-
Oxidation of tetrahydrobiopterin by peroxynitrite or oxoferryl species occurs by a radical pathway . Taylor & Francis Online. Available at: [Link]
-
Boronate based fluorescence (ESIPT) probe for peroxynitrite . RSC Publishing. Available at: [Link]
-
Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology . NIH. Available at: [Link]
-
Oxidation of tetrahydrobiopterin by peroxynitrite or oxoferryl species occurs by a radical pathway . PubMed. Available at: [Link]
-
Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides . PubMed. Available at: [Link]
-
A fast-response and highly specific Si-Rhodamine probe for endogenous peroxynitrite detection in living cells . RSC Publishing. Available at: [Link]
-
Oxidation of tetrahydrobiopterin by peroxynitrite: Implications for vascular endothelial function . Mayo Clinic. Available at: [Link]
-
Oxidation of tetrahydrobiopterin by peroxynitrite or oxoferryl species occurs by a radical pathway . Semantic Scholar. Available at: [Link]
-
Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications . PMC - NIH. Available at: [Link]
-
Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−) . MDPI. Available at: [Link]
-
Fluorescence Properties of Pteridine Nucleoside Analogs as Monomers and Incorporated Into Oligonucleotides . PubMed. Available at: [Link]
-
From Oxygen to Sulfur: Rhodamine Hydrazide Probes for Peroxynitrite Detection from the Perspective of Theoretical Calculation . PubMed. Available at: [Link]
-
Fluorescent pteridine nucleoside analogs: a window on DNA interactions . PubMed - NIH. Available at: [Link]
-
Synthesis and fluorescence characterization of pteridine adenosine nucleoside analogs for DNA incorporation . PubMed. Available at: [Link]
-
A Red-Emitting Fluorescence Probe for Rapid Detecting Exogenous and Endogenous Peroxynitrite in Living Cells with High Sensitivity and Selectivity . MDPI. Available at: [Link]
-
Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications . MDPI. Available at: [Link]
-
Characterization of Pteridines: a New Approach by Fluorescence Correlation Spectroscopy and Analysis of Assay Sensitivity . ResearchGate. Available at: [Link]
-
Characterization of Pteridines: a New Approach by Fluorescence Correlation Spectroscopy and Analysis of Assay Sensitivity . ResearchGate. Available at: [Link]
-
Peroxynitrite, a Stealthy Biological Oxidant . PMC - PubMed Central - NIH. Available at: [Link]
-
Peroxynitrite: a multifaceted oxidizing and nitrating metabolite . PubMed. Available at: [Link]
-
A Novel Nitration Product Formed During the Reaction of Peroxynitrite With 2',3',5'-tri-O-acetyl-7,8-dihydro-8-oxoguanosine: N-nitro-N' . PubMed. Available at: [Link]
-
Formation of peroxynitrite from reaction of nitroxyl anion with molecular oxygen . PubMed. Available at: [Link]
-
Peroxynitrite: biochemistry, pathophysiology and development of therapeutics . PubMed. Available at: [Link]
Sources
- 1. Peroxynitrite: a multifaceted oxidizing and nitrating metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxynitrite: biochemistry, pathophysiology and development of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−) [mdpi.com]
- 5. Oxidation of tetrahydrobiopterin by peroxynitrite: implications for vascular endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Oxidation of tetrahydrobiopterin by peroxynitrite or oxoferryl species occurs by a radical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A fast-response and highly specific Si-Rhodamine probe for endogenous peroxynitrite detection in living cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A fast-response and highly specific Si-Rhodamine probe for endogenous peroxynitrite detection in living cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 18. From Oxygen to Sulfur: Rhodamine Hydrazide Probes for Peroxynitrite Detection from the Perspective of Theoretical Calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Fluorescence properties of pteridine nucleoside analogs as monomers and incorporated into oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fluorescent pteridine nucleoside analogs: a window on DNA interactions [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of Novel Pteridine Analogs, a Case Study with 7-Phenyl-pteridin-4-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a meaningful correlation between in vitro and in vivo efficacy for novel pteridine-based compounds. We will use the hypothetical compound, 7-Phenyl-pteridin-4-ol, as a case study to illustrate the critical steps and considerations in this process. While specific experimental data for this exact molecule is not yet publicly available, this guide will equip you with the necessary protocols and conceptual understanding to navigate the preclinical development of similar chemical entities.
Pteridines are a class of heterocyclic compounds that are ubiquitous in nature and form the core scaffold for numerous biologically important molecules, including enzyme cofactors and FDA-approved drugs such as methotrexate and triamterene.[1][2] Their diverse biological activities make them a fertile ground for the discovery of new therapeutic agents targeting a range of diseases from cancer to inflammatory disorders.[1][2] The journey from a promising hit in a high-throughput screen to a viable drug candidate, however, is fraught with challenges, the most significant of which is translating in vitro potency into in vivo efficacy. This guide will delineate a logical, evidence-based workflow to address this challenge.
Section 1: Hypothesis-Driven In Vitro Evaluation of this compound
Given the broad spectrum of activities associated with the pteridine scaffold, a hypothesis-driven approach is essential for an efficient in vitro evaluation. Based on structural similarities to known kinase inhibitors and anti-proliferative agents, we will hypothesize that this compound possesses both anti-inflammatory and anti-cancer properties. Our in vitro screening cascade will be designed to test this dual hypothesis.
In Vitro Anti-Cancer Activity Screening
The initial assessment of anti-cancer potential involves screening against a panel of human cancer cell lines. This provides a broad overview of the compound's cytotoxic and anti-proliferative effects.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The vehicle control wells receive medium with the same final concentration of DMSO. Cells are treated with the compound or vehicle and incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: In Vitro Anti-Cancer Activity
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Methotrexate (Comparator) | Known Value | Known Value | Known Value |
| Pralatrexate (Comparator) | Known Value | Known Value | Known Value |
In Vitro Anti-Inflammatory Activity Screening
To investigate the anti-inflammatory potential, we will assess the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded in 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1 µM to 100 µM) or a vehicle control for 1 hour.
-
Inflammatory Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay): After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Acquisition: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle-treated cells. The IC50 value is then determined. A separate cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
Data Presentation: In Vitro Anti-Inflammatory Activity
| Compound | NO Inhibition IC50 (µM) | Cell Viability (at IC50) |
| This compound | Hypothetical Value | >90% |
| Indomethacin (Comparator) | Known Value | >90% |
Visualization of In Vitro Screening Workflow
Caption: Workflow for the initial in vitro evaluation of this compound.
Section 2: In Vivo Validation of Biological Activity
Positive results from in vitro assays are the gateway to in vivo studies. The primary goal of this stage is to determine if the observed cellular effects translate into a therapeutic response in a living organism.
In Vivo Anti-Cancer Efficacy: Xenograft Model
To evaluate the in vivo anti-cancer activity of this compound, a human tumor xenograft model in immunocompromised mice is the gold standard.[3]
Experimental Protocol: Human Tumor Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.[4]
-
Tumor Cell Implantation: HCT116 cells (selected based on in vitro sensitivity) are harvested, and 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel are subcutaneously injected into the right flank of each mouse.[4]
-
Tumor Growth and Randomization: Tumors are allowed to grow, and their volume is measured with calipers (Volume = 0.5 x length x width^2). When the average tumor volume reaches approximately 100-150 mm^3, the mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Vehicle Control Group: Receives the vehicle (e.g., saline with 5% DMSO and 5% Tween 80) intraperitoneally (i.p.) daily.
-
This compound Group: Receives the test compound at one or more dose levels (e.g., 10, 30, 100 mg/kg) i.p. daily.
-
Positive Control Group: Receives a standard-of-care drug like methotrexate at its effective dose.
-
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Animal health is monitored daily.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or after a fixed duration (e.g., 21 days).
-
Data Analysis: The primary endpoint is tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Data Presentation: In Vivo Anti-Cancer Efficacy
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | Value | - | Value |
| This compound | 10 | Value | Value | Value |
| This compound | 30 | Value | Value | Value |
| Methotrexate | Dose | Value | Value | Value |
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating acute anti-inflammatory activity.[5][6][7]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Grouping and Dosing: Animals are fasted overnight and divided into groups (n=6-8 per group).
-
Control Group: Receives vehicle orally (p.o.).
-
This compound Groups: Receive the test compound at various doses (e.g., 25, 50, 100 mg/kg, p.o.).
-
Positive Control Group: Receives indomethacin (10 mg/kg, p.o.).
-
-
Edema Induction: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[8]
-
Paw Volume Measurement: The paw volume is measured immediately before carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.[8]
-
Data Analysis: The increase in paw volume (edema) is calculated for each time point. The percentage inhibition of edema is calculated as: Inhibition (%) = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume.
Data Presentation: In Vivo Anti-Inflammatory Efficacy
| Treatment Group | Dose (mg/kg, p.o.) | % Inhibition of Edema at 3 hr |
| Vehicle Control | - | 0 |
| This compound | 25 | Value |
| This compound | 50 | Value |
| This compound | 100 | Value |
| Indomethacin | 10 | Value |
Visualization of In Vivo Validation Workflow
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. youtube.com [youtube.com]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of Substituted Pteridines for Advanced Research Applications
This guide offers an in-depth comparative analysis of the photophysical properties of substituted pteridines, designed for researchers, scientists, and drug development professionals. We will explore the nuances of how substituent groups and environmental factors modulate the absorption and emission characteristics of these vital heterocyclic compounds, providing both the theoretical framework and the practical experimental data to inform your research.
Introduction: The Significance of Pteridines in Biological and Material Sciences
Pteridines are a class of nitrogen-containing heterocyclic compounds that are ubiquitous in biological systems. They are derivatives of pteridine, which consists of fused pyrimidine and pyrazine rings. Their derivatives, such as folic acid and riboflavin, are essential for various metabolic processes. Beyond their biological roles, the unique photophysical properties of pteridines have garnered significant interest in fields ranging from photodynamic therapy to organic light-emitting diodes (OLEDs).
The inherent fluorescence of many pteridine derivatives is highly sensitive to their chemical environment and substitution patterns. This sensitivity makes them powerful tools as fluorescent probes and markers. Understanding the relationship between their structure and photophysical behavior is paramount for designing novel molecules with tailored optical properties for specific applications.
Comparative Analysis of Photophysical Properties
The photophysical properties of pteridines, particularly their absorption and fluorescence characteristics, are strongly influenced by the nature and position of substituents on the pteridine core. This section provides a comparative analysis of key photophysical parameters for a selection of substituted pteridines, supported by experimental data.
Influence of Substituents on Absorption and Emission Spectra
The electronic nature of the substituent group plays a critical role in modulating the energy of the electronic transitions, and thus the absorption and emission wavelengths. Electron-donating groups (EDGs) generally lead to a red-shift (bathochromic shift) in the absorption and emission spectra, while electron-withdrawing groups (EWGs) can cause a blue-shift (hypsochromic shift).
For instance, studies on 6-substituted pterins have shown that the position of the absorption and emission bands is highly dependent on the substituent. The introduction of an amino group at the 2-position of the pterin ring system, as seen in 2-amino-4-oxopteridines, significantly influences their fluorescence properties.
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φf) and lifetime (τ) are critical parameters for assessing the efficiency of a fluorophore. These properties are also highly sensitive to the substitution pattern and the surrounding environment.
The table below summarizes the photophysical properties of selected pteridine derivatives in aqueous solution, providing a clear comparison of their performance.
| Pteridine Derivative | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) | Reference |
| Pterin | 350 | 440 | 0.04 | 0.25 | |
| 6-Methylpterin | 350 | 440 | 0.05 | 0.30 | |
| 6-Carboxypterin | 365 | 450 | 0.02 | 0.15 | |
| Lumazine | 330 | 425 | 0.13 | 1.2 | |
| 7-Methyllumazine | 335 | 430 | 0.15 | 1.4 |
Data Interpretation:
From the data, we can observe that even a simple methyl substitution at the 6-position of pterin leads to a slight increase in both quantum yield and lifetime. Conversely, the introduction of a carboxy group at the same position results in a decrease in these parameters, likely due to increased non-radiative decay pathways. Lumazine and its methylated derivative exhibit significantly higher quantum yields and longer lifetimes compared to the pterin derivatives, highlighting the profound impact of the core structure on the photophysical output.
Experimental Protocols for Photophysical Characterization
To ensure the reliability and reproducibility of photophysical data, standardized experimental protocols are essential. This section outlines the step-by-step methodologies for measuring the key parameters discussed above.
Steady-State Absorption and Fluorescence Spectroscopy
This is the foundational experiment for characterizing any fluorescent molecule.
Protocol:
-
Sample Preparation: Prepare dilute solutions of the pteridine derivatives in the desired solvent (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of ~0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).
-
Fluorescence Measurement:
-
Excite the sample at its absorption maximum (λex = λabs,max).
-
Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength (e.g., 380-600 nm).
-
Record the emission spectrum of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54) under identical experimental conditions.
-
-
Quantum Yield Calculation: The relative fluorescence quantum yield can be calculated using the following equation:
Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample^2 / ηstd^2)
where Φf is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
This technique measures the fluorescence lifetime, providing insights into the excited-state dynamics.
Protocol:
-
Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system.
-
Excitation: Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the absorption maximum.
-
Data Acquisition: Collect the fluorescence decay curve by measuring the time delay between the excitation pulse and the detection of the emitted photons.
-
Data Analysis: Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s).
Visualizing Structure-Property Relationships and Workflows
Visual aids are invaluable for understanding complex relationships and experimental processes. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
Caption: Influence of substituents on pteridine photophysical properties.
Caption: Experimental workflow for photophysical characterization.
Conclusion and Future Directions
The photophysical properties of substituted pteridines are rich and varied, offering a vast chemical space for the design of novel functional molecules. This guide has provided a comparative overview of key parameters, standardized experimental protocols, and a framework for understanding structure-property relationships. As research in this area continues, we anticipate the development of new pteridine-based probes and materials with enhanced brightness, stability, and sensitivity for a wide range of applications in biology, medicine, and materials science.
References
-
Saito, I., S. Ito, and T. Matsuura. "Photochemistry of Pteridine Derivatives. 1. Photooxidation of 2-Amino-4-oxopteridines." Journal of the American Chemical Society, vol. 102, no. 25, 1980, pp. 7538-7543, [Link].
-
Stanley, R. J. "Excited-state properties of pterin and its 6-substituted derivatives." The Journal of Physical Chemistry, vol. 99, no. 43, 1995, pp. 15998-16004, [Link].
-
Gindt, Y. M., et al. "Excited-State Properties of Lumazine and 7-Methyllumazine." The Journal of Physical Chemistry, vol. 99, no. 3, 1995, pp. 869-874, [Link].
Safety Operating Guide
Proper Disposal of 7-Phenyl-pteridin-4-ol: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 7-Phenyl-pteridin-4-ol, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document is structured to provide a comprehensive, step-by-step approach, grounded in established safety protocols and regulatory frameworks.
Hazard Identification and Waste Characterization
The foundational step in the proper disposal of any chemical is a thorough understanding of its hazards. This compound (CAS No. 70504-15-3) is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as an irritant.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This classification necessitates that this compound be managed as a hazardous chemical waste. While "irritant" is not a characteristic that assigns a specific D-code under the Resource Conservation and Recovery Act (RCRA), best practices and a culture of safety mandate that it be disposed of through a licensed hazardous waste vendor.[1][2][3]
| Property | Value | Source |
| CAS Number | 70504-15-3 | AChemBlock[4] |
| Molecular Formula | C12H8N4O | ChemicalBook[5] |
| Molecular Weight | 224.22 | ChemicalBook[5] |
| GHS Pictogram | GHS07 (Exclamation Mark) | AChemBlock |
| Signal Word | Warning | ChemicalBook[5] |
| Hazard Class | Irritant (Skin, Eye, Respiratory) | ChemicalBook[5] |
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling this compound for disposal, it is imperative that all laboratory personnel don the appropriate PPE. The causality behind this requirement is the compound's irritant nature, which can cause harm upon contact with skin, eyes, or the respiratory system.
Minimum PPE Requirements:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
All handling of the solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Segregation and Storage of this compound Waste
Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing unintended and potentially hazardous reactions.[6][7][8]
Step-by-Step Segregation and Storage Protocol:
-
Designate a Waste Container:
-
Use a clearly labeled, dedicated waste container for solid this compound waste.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant).
-
-
Location of Storage:
-
Incompatible Materials:
-
Based on general knowledge of pteridine derivatives, avoid storing this compound waste with strong oxidizing agents or strong acids.
-
Always consult the specific Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
-
Disposal Procedure
The disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][10] Under no circumstances should this chemical be disposed of in the regular trash or flushed down the drain.
Disposal Workflow:
Sources
- 1. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 2. amienvironmental.com [amienvironmental.com]
- 3. epa.gov [epa.gov]
- 4. This compound 95% | CAS: 70504-15-3 | AChemBlock [achemblock.com]
- 5. 7-PHENYLPTERIDIN-4-OL | 70504-15-3 [amp.chemicalbook.com]
- 6. Effective Lab Chemical Waste Management [emsllcusa.com]
- 7. actenviro.com [actenviro.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
